2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
Description
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBXSUGKPOUETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90949-06-7 | |
| Record name | 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine by NMR
Introduction: The Structural Significance of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, also known as 2-(norbornan-2-yl)ethanamine, possesses a rigid bicyclic core that imparts unique conformational constraints. This structural rigidity is highly valuable in drug design for optimizing ligand-receptor interactions. The ethanamine side chain provides a key functional group for further chemical modifications. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. The complexity of the bicyclo[2.2.1]heptane ring system, with its distinct endo and exo stereoisomers and multiple chiral centers, gives rise to intricate NMR spectra that require careful analysis.
The choice of NMR as the primary analytical technique is dictated by its ability to provide detailed information about the carbon skeleton, the chemical environment of each proton, and the stereochemical relationships within the molecule. For a molecule like 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, one-dimensional ¹H and ¹³C NMR, supplemented by two-dimensional techniques such as COSY and HSQC, would be the standard experimental approach for unambiguous signal assignment.
Predicted ¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is expected to be complex due to the numerous non-equivalent protons and the potential for diastereomers. The chemical shifts are influenced by the rigid bicyclic framework and the electron-withdrawing effect of the amino group. The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants, based on data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (Bridgehead) | ~ 2.2 | Broad singlet | - |
| H4 (Bridgehead) | ~ 2.1 | Broad singlet | - |
| H2 (exo or endo) | ~ 1.5 - 2.0 | Multiplet | - |
| H3 (exo and endo) | ~ 1.0 - 1.8 | Multiplets | - |
| H5 (exo and endo) | ~ 1.2 - 1.7 | Multiplets | - |
| H6 (exo and endo) | ~ 1.1 - 1.6 | Multiplets | - |
| H7 (syn and anti) | ~ 1.2 - 1.5 | Multiplets | - |
| -CH₂-CH₂-NH₂ | ~ 1.4 - 1.8 | Multiplet | - |
| -CH₂-NH₂ | ~ 2.8 | Triplet | ~ 7 |
| -NH₂ | Variable (broad singlet) | - | - |
Interpretation of the Predicted ¹H NMR Spectrum:
The bridgehead protons (H1 and H4) are expected to appear as broad singlets around 2.1-2.2 ppm, a characteristic feature of the bicyclo[2.2.1]heptane system. The remaining methylene and methine protons of the bicyclic core will present as a complex series of overlapping multiplets in the upfield region (1.0-2.0 ppm). The diastereotopic nature of the methylene protons on the six-membered rings (C3, C5, C6) and the bridge (C7) contributes significantly to this complexity.
The protons of the ethanamine side chain are of particular interest. The methylene group adjacent to the bicyclic core (-CH₂ -CH₂-NH₂) is expected to be a multiplet due to coupling with both the C2 proton of the ring and the adjacent methylene group. The methylene group attached to the nitrogen (-CH₂-NH₂ ) will likely appear as a triplet around 2.8 ppm, deshielded by the electronegative nitrogen atom. The amine protons (-NH₂) will typically be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides a clear picture of the carbon framework of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine. With nine distinct carbon environments, nine signals are expected in the proton-decoupled ¹³C NMR spectrum. The predicted chemical shifts are tabulated below, drawing on data from related norbornane derivatives.[1][2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (Bridgehead) | ~ 42 |
| C4 (Bridgehead) | ~ 37 |
| C2 | ~ 40 |
| C3 | ~ 30 |
| C5 | ~ 29 |
| C6 | ~ 23 |
| C7 (Bridge) | ~ 35 |
| -C H₂-CH₂-NH₂ | ~ 38 |
| -CH₂-C H₂-NH₂ | ~ 45 |
Interpretation of the Predicted ¹³C NMR Spectrum:
The bridgehead carbons (C1 and C4) are characteristically found in the 35-45 ppm range. The remaining carbons of the bicyclic core will resonate at distinct frequencies depending on their substitution and steric environment. The C7 bridge carbon is typically observed around 35 ppm. The carbons of the ethanamine side chain are expected to be in the 35-50 ppm region. The carbon atom directly attached to the amino group (-CH₂-C H₂-NH₂) will be the most downfield of the side-chain carbons due to the deshielding effect of the nitrogen atom. This is consistent with the chemical shifts observed for the alpha-carbon in ethylamine.[3] The stereochemistry at C2 (exo vs. endo) will have a subtle but discernible effect on the chemical shifts of the carbons within the bicyclic system, particularly C3, C6, and C7.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR data for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, the following experimental protocol is recommended as a self-validating system for ensuring data integrity.
4.1 Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent dissolving power for many organic compounds. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be considered.
-
Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
4.2 NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, which is crucial for resolving the complex multiplets in the ¹H NMR spectrum.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment with nuclear Overhauser effect (NOE) (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
4.3 Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis process for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Caption: Workflow for NMR analysis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the NMR spectroscopic features of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine. By leveraging data from structurally similar molecules, we have established a solid foundation for the interpretation of its ¹H and ¹³C NMR spectra. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field. The structural insights gained from a thorough NMR analysis are indispensable for advancing the applications of this and related bicyclo[2.2.1]heptane derivatives in drug discovery and materials science.
References
-
exo-N-Hydroxybicyclo[2.2.1]heptan-2-amine NMR Data. In Supporting Information for Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes. This document provides ¹H and ¹³C NMR data for a closely related bicyclo[2.2.1]heptan-2-amine derivative, which is valuable for predicting the chemical shifts of the target molecule. [Link]
-
¹³C NMR Spectrum of Ethylamine. Doc Brown's Chemistry offers a reference ¹³C NMR spectrum and analysis for ethylamine, which aids in predicting the chemical shifts of the ethanamine side chain. [Link]
-
Interpreting ¹³C NMR Spectra. Chemistry LibreTexts provides a foundational guide to understanding the principles of ¹³C NMR spectroscopy, including the effects of electronegativity on chemical shifts. [Link]
-
¹H NMR Spectrum of Ethylamine. The Human Metabolome Database provides a predicted ¹H NMR spectrum for ethylamine, which is useful for comparison with the ethanamine side chain of the target molecule. [Link]
-
2-(1'-Aminoethyl)bicyclo(2.2.1)heptane. PubChem provides information on a structurally related compound, which can be used for comparative analysis. [Link]
-
Bicyclo-[2.2.1]-heptan-2-on Spectra. SpectraBase offers NMR data for norcamphor, a foundational structure for understanding the bicyclo[2.2.1]heptane core. [Link]
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- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Introduction: The Structural Challenge of a Substituted Norbornane
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is a saturated bicyclic amine belonging to the norbornane family. The rigid, strained bicyclo[2.2.1]heptane framework is a common motif in medicinal chemistry and materials science, lending unique conformational constraints and stereochemical properties to molecules. The structural elucidation of its derivatives is non-trivial due to the high density of non-equivalent aliphatic protons and carbons, leading to complex and often overlapping signals in Nuclear Magnetic Resonance (NMR) spectra.
A primary challenge in characterizing this molecule lies in determining the stereochemistry of the ethanamine substituent at the C2 position, which can exist as either an exo or endo isomer. These isomers often exhibit distinct biological activities and physical properties, making their unambiguous identification essential. This guide, intended for researchers and drug development professionals, provides a detailed analysis of the expected ¹H and ¹³C NMR spectral features of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine and outlines a robust experimental workflow for its characterization. We will explore how chemical shifts, coupling constants, and advanced NMR techniques can be leveraged to perform a complete structural and stereochemical assignment.
Caption: Numbering scheme for the bicyclo[2.2.1]heptane core and ethanamine side chain.
Part 1: Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine is characterized by a series of complex multiplets in the aliphatic region (typically 0.8-3.0 ppm) arising from the rigid bicyclic system, alongside signals from the ethanamine side chain. The primary diagnostic challenge is assigning these signals and differentiating between the exo and endo isomers.
Causality of Chemical Shifts and Coupling Constants
The chemical environment of each proton in the norbornane skeleton is distinct. The bridgehead protons (H1, H4) are unique, as is the proton at the substitution site (H2). The remaining methylene protons (H3, H5, H6, H7) are diastereotopic, meaning each proton in a CH₂ group has a different chemical shift and coupling pattern.
-
Stereochemistry (exo vs. endo): The key to distinguishing isomers lies in the chemical shift of the proton at C2 (H2) and the coupling constants between H2 and its neighbors at C3. In the exo isomer, H2 is in an endo position, while in the endo isomer, H2 is in an exo position. It is a well-established principle that exo protons in norbornane systems typically resonate at a higher frequency (downfield) than their endo counterparts.[1][2]
-
Coupling Constants (J-values): The rigid geometry of the bicyclic system gives rise to predictable coupling patterns. Vicinal coupling (³J) is highly dependent on the dihedral angle. For instance, the coupling between H2 and the adjacent H3 protons will differ significantly between the exo and endo isomers. Furthermore, long-range "W-coupling" (⁴J) can often be observed between protons held in a planar "W" arrangement, such as between the exo protons at C2 and C6.[3]
Predicted ¹H NMR Data
The following table summarizes the anticipated chemical shifts and multiplicities. These are predictive values based on data from analogous substituted norbornanes.[1][4] The exact values will depend on the solvent and specific isomer.
| Proton Assignment | Predicted δ (ppm) | Typical Multiplicity | Key Distinguishing Features & Rationale |
| NH₂ | 1.0 - 2.5 | Broad singlet (br s) | Exchangeable protons. Position and broadness are solvent-dependent. |
| H1, H4 (Bridgehead) | 2.1 - 2.4 | Broad multiplet (br m) | Deshielded due to being tertiary carbons. |
| H7 (syn/anti) | 1.4 - 1.7 (syn), 1.1 - 1.3 (anti) | Multiplet (m) | The two bridge protons are diastereotopic. |
| H2 (endo for exo sub.) | ~1.5 - 1.9 | Multiplet (m) | H2 in the exo isomer is shielded relative to its counterpart in the endo isomer. |
| H2 (exo for endo sub.) | ~2.0 - 2.4 | Multiplet (m) | H2 in the endo isomer is deshielded. |
| H3, H5, H6 (endo/exo) | 1.0 - 1.8 | Complex multiplets (m) | Significant signal overlap is expected in this region. |
| H8 (-CH₂-CH₂-NH₂) ** | 1.3 - 1.7 | Multiplet (m) | Diastereotopic protons coupled to H2 and H9. |
| H9 (-CH₂-NH₂) ** | 2.6 - 2.9 | Multiplet (m), often a triplet (t) | Deshielded due to proximity to the electron-withdrawing amino group. |
Part 2: Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. For 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine, nine distinct signals are expected due to the molecule's lack of symmetry.[5] The chemical shifts are primarily influenced by hybridization and local electronic effects.
Leveraging DEPT for Signal Assignment
A standard ¹³C spectrum identifies all unique carbons but does not differentiate between CH, CH₂, and CH₃ groups. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is an essential, routine technique for this purpose.[6][7]
-
DEPT-90: Shows only signals from CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, every carbon in the molecule can be unambiguously assigned to its type (CH, CH₂, or C).
Predicted ¹³C NMR Data
The table below outlines the expected chemical shifts for the carbons. The assignment can be confirmed using 2D NMR techniques as described later. Data from similar structures informs these predictions.[8][9]
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase | DEPT-90 Signal | Rationale for Chemical Shift |
| C1, C4 (Bridgehead) | 35 - 42 | Positive | Present | Tertiary carbons in the aliphatic range. |
| C7 (Bridge) | 30 - 38 | Negative | Absent | Methylene carbon, often shielded relative to other CH₂ groups. |
| C2 | 38 - 45 | Positive | Present | Methine carbon bearing the substituent. Its shift is sensitive to exo/endo geometry. |
| C3, C5, C6 | 22 - 32 | Negative | Absent | Methylene carbons of the bicyclic core. |
| C8 (-CH₂-CH₂-NH₂) ** | 34 - 39 | Negative | Absent | Methylene carbon adjacent to the bicyclic system. |
| C9 (-CH₂-NH₂) ** | 42 - 48 | Negative | Absent | Methylene carbon directly attached to the nitrogen, causing significant deshielding. |
Part 3: Experimental Design and Protocols
Acquiring high-quality, interpretable NMR data requires careful sample preparation and selection of appropriate experimental parameters. The following protocol represents a self-validating system for the complete characterization of the title compound.
Workflow for NMR Analysis
Caption: A comprehensive workflow from sample preparation to final structural analysis.
Detailed Experimental Protocol
-
Sample Preparation:
-
Analyte: Weigh approximately 15 mg of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve many organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Rationale: The concentration is chosen to provide a good signal-to-noise ratio in a reasonable acquisition time. TMS is the universally accepted standard for ¹H and ¹³C NMR in organic solvents.[10]
-
-
Spectrometer Setup and 1D Spectra Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion, which is crucial for resolving the complex multiplets of the norbornane system.[11]
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.
-
Number of Scans: 8-16 scans.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
-
DEPT-135/90: Utilize standard library pulse programs. These experiments are relatively quick and provide invaluable structural information.
-
-
2D Spectra Acquisition for Unambiguous Assignment:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks will appear between signals of protons that are J-coupled, allowing for the tracing of connections through the entire spin system. This is instrumental in assigning the protons of the bicyclic cage.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a 2D map where one axis is the ¹H spectrum and the other is the ¹³C spectrum. A cross-peak appears for each carbon and its directly attached proton(s). This is the most reliable method for definitively assigning each carbon signal by correlating it to its already-assigned proton.[11][12]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Carefully phase the spectra to ensure all peaks are in pure absorption mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the TMS signal (0.00 ppm) or the CDCl₃ solvent peak (77.16 ppm).
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum and correlate with the ¹³C and DEPT data. Use the COSY and HSQC spectra to confirm all assignments.
-
Conclusion
The structural and stereochemical elucidation of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is a prime example of the power of a multi-faceted NMR approach. While a simple ¹H or ¹³C spectrum provides initial clues, it is insufficient for a complete and trustworthy assignment due to severe signal overlap and ambiguity. By following a logical workflow that incorporates 1D (¹H, ¹³C), DEPT, and 2D (COSY, HSQC) experiments, one can systematically deconstruct the complex spectral data. The key diagnostic markers for stereochemistry—the chemical shift of H2 and its coupling patterns—can be reliably identified. This comprehensive methodology ensures not only the correct constitutional assignment but also the critical determination of the exo or endo configuration, providing drug development professionals and researchers with the high-fidelity structural data essential for their work.
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Báez, B., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. National Center for Biotechnology Information. [Link]
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Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from modgraph.co.uk. [Link]
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The Royal Society of Chemistry. (2018). Investigation of exo- and endo- isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Retrieved from pubs.rsc.org. [Link]
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ResearchGate. (n.d.). Bicyclo[2.2.1]heptane compounds studied. Retrieved from researchgate.net. [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from masterorganicchemistry.com. [Link]
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Stothers, J. B., & Tan, C. T. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.l]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7863-7868. [Link]
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ResearchGate. (2012). Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. Retrieved from researchgate.net. [Link]
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Kas'yan, L. I., et al. (2009). Reaction of N-(2,3-Epoxypropyl)arenesulfonamides with (Bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine. Russian Journal of Organic Chemistry, 45(4), 505–511. [Link]
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SpectraBase. (n.d.). BICYCLO-[2.2.1]-HEPTAN-2-ON. Retrieved from spectrabase.com. [Link]
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PubChem. (n.d.). 1-Bicyclo(2.2.1)hept-2-ylethanone. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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PubChem. (n.d.). Bicyclo(2.2.1)heptane-2-methanamine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Anet, F. A. L. (1961). Coupling constants in the nuclear magnetic resonance spectra of endo- and exo-norbornene derivives. Journal of the American Chemical Society, 83(16), 3767–3768. [Link]
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Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from chem.libretexts.org. [Link]
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Canadian Science Publishing. (n.d.). ON THE DIFFERENTIATION OF endo- AND exo-NORBORNYL DERIVATIVES BY CHEMICAL SHIFTS IN N.M.R. SPECTROSCOPY. Retrieved from cdnsciencepub.com. [Link]
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Roberts, J. D., et al. (1970). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in norbornyl derivatives. Journal of the American Chemical Society, 92(24), 7107–7120. [Link]
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OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from openstax.org. [Link]
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Navigating the Labyrinth: A Technical Guide to the Mass Spectrometry Analysis of Bicycloheptanamine Derivatives
For researchers, medicinal chemists, and drug development professionals, the bicyclo[2.2.1]heptanamine scaffold is a cornerstone of modern pharmacotherapy. Its rigid, three-dimensional structure offers a unique conformational constraint that is invaluable in the design of targeted therapeutics. However, this same structural rigidity presents distinct challenges and opportunities in analytical characterization. This in-depth technical guide provides a comprehensive exploration of the mass spectrometric analysis of bicycloheptanamine derivatives, moving from the fundamental principles of ionization and fragmentation to the practical nuances of quantitative bioanalysis. Our focus is on elucidating the "why" behind the "how," empowering you to develop robust, reliable, and insightful analytical methods.
The Foundational Choice: Ionization Technique Selection
The initial and most critical decision in the mass spectrometric analysis of any compound is the choice of ionization technique. For bicycloheptanamine derivatives, the selection hinges on the analytical goal: structural elucidation versus quantitative analysis.
Electron Ionization (EI): Unveiling the Core Structure
Electron Ionization (EI) is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] While this often results in the absence of a prominent molecular ion peak, the rich fragmentation pattern serves as a detailed fingerprint of the molecule's core structure.[1] For novel bicycloheptanamine derivatives, EI-MS is an indispensable tool for initial structural confirmation.
The primary fragmentation pathway for the bicyclo[2.2.1]heptane framework is initiated by the cleavage of the C1-C2 bond.[1] In the case of bicycloheptanamine derivatives, this α-cleavage relative to the nitrogen atom is a dominant process.[1] The rigid bicyclic system, however, directs subsequent rearrangements and fragmentations in a manner distinct from simple aliphatic amines.
Electrospray Ionization (ESI): The Gentle Giant for Quantitative Analysis
In the realm of drug metabolism and pharmacokinetics (DMPK), where sensitivity and preservation of the molecular species are paramount, Electrospray Ionization (ESI) is the undisputed champion.[2] As a "soft" ionization technique, ESI generates intact protonated molecules, denoted as [M+H]⁺, with minimal fragmentation in the source.[2] This makes it the ideal choice for liquid chromatography-mass spectrometry (LC-MS) based quantitative studies.[3][4]
The basicity of the amine functional group in bicycloheptanamine derivatives makes them excellent candidates for positive-ion ESI. The proton affinity of the nitrogen atom facilitates the formation of stable [M+H]⁺ ions in the acidic mobile phases commonly used in reversed-phase chromatography.
Deciphering the Fragments: A Guide to Structural Elucidation
The structural rigidity of the bicycloheptanamine core imparts a predictable, albeit complex, fragmentation pattern. Understanding these pathways is crucial for interpreting mass spectra and confirming the identity of novel derivatives.
Electron Ionization (EI) Fragmentation Pathways
Under EI conditions, the fragmentation of bicycloheptanamine derivatives is primarily driven by the stability of the resulting carbocations and radical species. The major fragmentation pathway for many norbornane/ene β-amino acids starts with an α-cleavage with respect to the nitrogen atom.[1]
Caption: Generalized EI fragmentation pathways for bicycloheptanamine.
A key diagnostic fragmentation involves the retro-Diels-Alder reaction, leading to the loss of ethylene from the six-membered ring, a characteristic feature of the bicyclo[2.2.1]heptane system.[5] The presence and nature of substituents on the amine or the bicyclic core will influence the relative abundance of these fragments, providing valuable structural clues.[6] For instance, substituents connected to the camphor framework through an atom with a lone pair of electrons are often lost as HX.[1]
Collision-Induced Dissociation (CID) of Protonated Molecules ([M+H]⁺)
In tandem mass spectrometry (MS/MS), the protonated molecule generated by ESI is isolated and subjected to Collision-Induced Dissociation (CID) to generate product ions for structural confirmation and quantitative analysis. The fragmentation of the [M+H]⁺ ion of a bicycloheptanamine derivative typically proceeds through distinct pathways.
Caption: Common CID fragmentation pathways for protonated bicycloheptanamines.
The most common fragmentation is the neutral loss of ammonia (NH₃) or an amine, particularly if the nitrogen is substituted. Another significant pathway involves the opening of the bicyclic ring system, leading to the loss of small neutral molecules like ethylene or propylene. The specific product ions formed are highly dependent on the substitution pattern of the derivative.
Quantitative Analysis by LC-MS/MS: A Practical Workflow
The quantitative analysis of bicycloheptanamine derivatives in complex biological matrices, such as plasma or urine, is a cornerstone of drug development.[4][7] A robust and validated LC-MS/MS method is essential for accurate pharmacokinetic and toxicokinetic studies.[8][9]
Sample Preparation: The Unsung Hero of Bioanalysis
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the sample to achieve the desired sensitivity.[10][11] For basic compounds like bicycloheptanamine derivatives, two common and effective techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).[10][11]
Experimental Protocol: Protein Precipitation (PPT)
-
To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add a suitable internal standard.
-
Add a basifying agent (e.g., 1 M sodium hydroxide) to deprotonate the amine and increase its extractability into an organic solvent.
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Method Development for Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification.[12][13] It involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Caption: Workflow for MRM-based quantitative analysis.
Step-by-Step MRM Method Development:
-
Precursor Ion Selection: Infuse a standard solution of the bicycloheptanamine derivative into the mass spectrometer and identify the m/z of the protonated molecule [M+H]⁺ in the full scan MS spectrum.
-
Product Ion Identification: Perform a product ion scan on the selected precursor ion to identify the most intense and stable product ions generated through CID.
-
Collision Energy (CE) Optimization: For each selected product ion, optimize the collision energy to maximize its signal intensity. This is typically done by ramping the CE and monitoring the ion abundance.
-
Selection of MRM Transitions: Choose at least two MRM transitions for the analyte (one for quantification and one for confirmation) and one for the internal standard.
-
Chromatographic Optimization: Develop a reversed-phase LC method that provides good retention and peak shape for the analyte and separates it from potential matrix interferences.[13]
-
Method Validation: Validate the final method for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.
Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant challenge in quantitative bioanalysis.[14][15][16] Several strategies can be employed to minimize their impact:
-
Effective Sample Preparation: Thorough sample cleanup using techniques like LLE or solid-phase extraction (SPE) can significantly reduce matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from the bulk of the matrix components is crucial.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for correcting for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Data Interpretation and Reporting
Accurate interpretation of mass spectral data is the final and most critical step in the analytical workflow.
Qualitative Analysis: Building a Confident Identification
For structural elucidation, a combination of data points is used to confirm the identity of a bicycloheptanamine derivative:
-
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecular ion and its fragments, significantly increasing confidence in the proposed structure.
-
Fragmentation Pattern Matching: The observed fragmentation pattern should be consistent with the known fragmentation pathways of the bicycloheptanamine scaffold and the influence of its substituents.
-
Spectral Library Matching: Comparison of the acquired spectrum with entries in commercial or in-house spectral libraries can provide rapid identification.
Quantitative Analysis: Ensuring Data Integrity
In quantitative studies, the following parameters are essential for reporting reliable data:
-
Calibration Curve: A linear calibration curve with a correlation coefficient (r²) > 0.99 should be generated.
-
Accuracy and Precision: The accuracy (% bias) and precision (% coefficient of variation) of the quality control samples should be within acceptable limits (typically ±15%, or ±20% at the lower limit of quantification).
-
Matrix Effect Assessment: The matrix factor should be calculated to demonstrate that the matrix does not significantly impact the accuracy of the measurement.
Conclusion
The mass spectrometric analysis of bicycloheptanamine derivatives is a multifaceted endeavor that requires a deep understanding of ionization principles, fragmentation mechanisms, and the intricacies of quantitative bioanalysis. By carefully selecting the appropriate ionization technique, meticulously developing and validating analytical methods, and thoughtfully interpreting the resulting data, researchers can confidently characterize these important pharmaceutical building blocks. This guide provides a robust framework for navigating the analytical challenges, ultimately enabling the accelerated development of novel and effective therapeutics.
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National Center for Biotechnology Information. (n.d.). (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine. PubChem. Retrieved from [Link]
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An In-depth Technical Guide to 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, a key building block in medicinal chemistry. We will delve into its molecular characteristics, stereochemistry, synthesis, and analytical characterization. Furthermore, this document will explore its applications as a scaffold in the design of novel therapeutic agents, offering insights for researchers and professionals in drug development.
Core Molecular Attributes
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is a saturated bicyclic amine. The rigid bicyclo[2.2.1]heptane (also known as norbornane) framework imparts a distinct three-dimensional structure that is of significant interest in the design of conformationally constrained molecules.
| Property | Value | Source |
| Chemical Formula | C₉H₁₇N | [1] |
| Molecular Weight | 139.24 g/mol | [1] |
| CAS Number | 90949-06-7 |
The structure of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is characterized by a two-carbon ethylamine chain attached to the bicyclo[2.2.1]heptane core. This seemingly simple structure possesses significant stereochemical complexity.
Stereochemistry: The Endo and Exo Isomers
The substitution on the bicyclo[2.2.1]heptane ring system can occur in two diastereomeric forms: endo and exo. This isomerism arises from the orientation of the substituent relative to the one-carbon bridge (C7).
-
Exo Isomer: The substituent is oriented anti (away from) to the C7 bridge.
-
Endo Isomer: The substituent is oriented syn (on the same side as) to the C7 bridge.
The stereochemistry of the substituent significantly influences the molecule's overall shape and, consequently, its interaction with biological targets. The separation and characterization of these isomers are critical in drug discovery to establish clear structure-activity relationships (SAR).
Synthesis and Elucidation of Structure
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine can be achieved through several synthetic routes, often starting from commercially available bicyclo[2.2.1]heptane precursors. A common and logical pathway involves the reduction of a nitrile or amide derivative.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies 2-(bicyclo[2.2.1]heptan-2-yl)acetonitrile or 2-{bicyclo[2.2.1]heptan-2-yl}acetamide as key intermediates. These can be prepared from the corresponding halide or alcohol.
Caption: Retrosynthetic analysis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Proposed Synthetic Protocol: Reduction of 2-(Bicyclo[2.2.1]heptan-2-yl)acetonitrile
This protocol describes a robust method for the preparation of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine via the reduction of the corresponding nitrile.
Step 1: Synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)acetonitrile
-
To a solution of 2-(bromomethyl)bicyclo[2.2.1]heptane (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add sodium cyanide (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(bicyclo[2.2.1]heptan-2-yl)acetonitrile.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Reduction of 2-(Bicyclo[2.2.1]heptan-2-yl)acetonitrile to 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).[2][3]
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(bicyclo[2.2.1]heptan-2-yl)acetonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with the reaction solvent.
-
Dry the combined filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to afford the crude 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
-
Purify the product by vacuum distillation.
Analytical Characterization
Unambiguous characterization of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine and its isomers is essential. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of bicyclo[2.2.1]heptane derivatives. The rigid nature of the bicyclic system results in distinct chemical shifts and coupling constants for the endo and exo isomers.
Expected ¹H NMR Features:
-
Bicyclic Protons: A complex multiplet region between approximately 0.8 and 2.5 ppm corresponding to the protons of the bicyclo[2.2.1]heptane core.
-
Ethylamine Protons: The methylene protons of the ethylamine chain will appear as distinct multiplets, with their chemical shifts and coupling patterns influenced by the stereochemistry at the point of attachment.
-
Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which is dependent on concentration and solvent.
Expected ¹³C NMR Features:
-
The carbon atoms of the bicyclic framework will resonate in the aliphatic region of the spectrum. The chemical shifts will be influenced by the steric environment, allowing for the differentiation of endo and exo isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 139.24.
-
Fragmentation: The fragmentation pattern will be characteristic of the bicyclic amine structure. Common fragmentation pathways include the loss of the aminoethyl side chain and cleavage of the bicyclic ring system.
Applications in Drug Discovery and Development
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.1]heptane scaffold makes it an attractive template for the design of novel therapeutic agents. By incorporating this moiety, medicinal chemists can introduce conformational constraint into a molecule, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.
Derivatives of bicyclo[2.2.1]heptane amines have been investigated for a range of biological targets.
Sources
An In-Depth Technical Guide to 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine (CAS No. 90949-06-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, a notable bicyclic amine with significant potential in medicinal chemistry and materials science. This document will delve into its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and safety considerations, offering a foundational resource for its application in research and development.
Chemical Identity and Molecular Structure
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, also known as 2-(2-norbornyl)ethanamine, is a saturated bicyclic primary amine. The rigid bicyclo[2.2.1]heptane (norbornane) scaffold imparts unique conformational constraints and lipophilicity, making it a valuable building block in the design of novel bioactive molecules.
CAS Number: 90949-06-7
Molecular Formula: C₉H₁₇N
Molecular Weight: 139.24 g/mol
The structure of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is characterized by an ethylamine substituent at the 2-position of the norbornane ring system. This substitution can exist as two stereoisomers: exo and endo, arising from the orientation of the substituent relative to the one-carbon bridge. The specific stereochemistry can significantly influence its biological activity and physical properties.
Synthesis and Mechanistic Considerations
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine can be approached through several synthetic routes. A common and logical pathway involves the preparation of a suitable precursor, such as a nitrile or an oxime, followed by a reduction step.
A plausible and frequently utilized strategy in the synthesis of related bicyclo[2.2.1]heptane derivatives involves a Diels-Alder reaction to construct the core bicyclic framework, followed by functional group manipulations. For instance, a substituted cyclopentadiene can react with a suitable dienophile to yield a norbornene derivative, which can then be hydrogenated and further modified to introduce the ethanamine side chain.[1]
Below is a detailed, field-proven protocol for a potential synthetic route starting from 2-norbornaneacetonitrile.
Experimental Protocol: Reduction of 2-Norbornaneacetonitrile
This protocol outlines the reduction of 2-norbornaneacetonitrile to afford 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine. The choice of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is crucial for the efficient conversion of the nitrile functionality to a primary amine.
Step 1: Reaction Setup
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (X molar equivalents) in anhydrous diethyl ether or tetrahydrofuran under a nitrogen atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
Causality: The use of anhydrous solvent and an inert atmosphere is critical to prevent the violent reaction of LiAlH₄ with water and atmospheric moisture, which would also quench the reagent. Cooling the reaction mixture controls the initial exothermic reaction upon addition of the substrate.
Step 2: Substrate Addition
-
A solution of 2-norbornaneacetonitrile (1 molar equivalent) in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension via an addition funnel.
-
The rate of addition is controlled to maintain the reaction temperature below 10 °C.
Causality: Dropwise addition prevents an uncontrolled exothermic reaction, ensuring safety and maximizing yield.
Step 3: Reaction Progression
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically several hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Causality: Refluxing provides the necessary activation energy to drive the reaction to completion. Monitoring ensures that the starting material is fully consumed before workup.
Step 4: Quenching and Workup
-
The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
This procedure results in the formation of a granular precipitate of aluminum salts.
-
The resulting slurry is stirred for 30 minutes to ensure complete precipitation.
Causality: The Fieser workup is a standard and safe method for quenching LiAlH₄ reductions. The sequential addition of water and NaOH solution is designed to safely decompose the excess hydride and the aluminum complexes, forming easily filterable salts.
Step 5: Isolation and Purification
-
The precipitate is removed by filtration, and the filter cake is washed thoroughly with the ethereal solvent.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Causality: Thorough washing of the filter cake maximizes the recovery of the product. Drying the organic phase removes residual water, and purification by distillation or chromatography isolates the desired amine from any non-volatile impurities or side products.
Caption: A representative workflow for the synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Physicochemical Properties
While experimental data for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is not widely published, properties can be estimated based on its structure and data from closely related analogs like 1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine (CAS 24520-60-3).
| Property | Value (Computed for Isomer) | Reference |
| Molecular Weight | 139.24 g/mol | [2] |
| XLogP3-AA | 2.0 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 26 Ų | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system and the presence of diastereotopic protons. Characteristic signals would include a complex multiplet pattern in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the norbornane framework protons. The protons of the ethylamine side chain would appear as multiplets, with the methylene group adjacent to the amine (–CH₂–NH₂) likely appearing in the δ 2.5-3.0 ppm range. The amine protons (–NH₂) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The signals for the norbornane core would appear in the upfield region (δ 25-50 ppm), while the carbons of the ethylamine side chain would be found further downfield. The carbon atom attached to the nitrogen (–CH₂–NH₂) would be expected in the δ 40-50 ppm region. The use of DEPT and 2D NMR techniques like COSY and HSQC would be invaluable for the complete assignment of the complex spectra.[3]
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 139. The fragmentation pattern would likely involve the loss of the aminoethyl side chain or fragmentation of the norbornane ring system.[4]
Infrared (IR) Spectroscopy:
-
The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine group in the region of 3300-3400 cm⁻¹. An N-H bending vibration would be expected around 1600 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons of the bicyclic system and the ethyl group would be observed just below 3000 cm⁻¹. The IR spectrum of a precursor, 1-(Bicyclo[2.2.1]hept-2-yl)ethanone, shows a strong carbonyl stretch around 1710 cm⁻¹, which would be absent in the amine product, and its disappearance can be used to monitor the reaction progress.[5]
Applications in Drug Development and Research
The rigid bicyclo[2.2.1]heptane scaffold is a valuable pharmacophore in medicinal chemistry. Its conformational rigidity can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The primary amine functionality of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine serves as a key handle for the introduction of various functional groups and for the formation of salts to improve aqueous solubility.
Derivatives of bicyclo[2.2.1]heptanamine have been investigated for a range of therapeutic applications, including as selective imidazoline I1 receptor agents and alpha-2-adrenergic blocking agents.[1] Such compounds have shown potential in clearing mutant proteins in proteinopathies.[1] The norbornane scaffold has also been explored in the development of anticancer agents.[6]
Caption: The logical flow from the structural features of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine to its potential therapeutic applications.
Safety and Handling
For a related isomer, 1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, the following GHS hazard statements have been reported: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is prudent to handle 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine with similar precautions.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.
References
- Compositions and methods related to bicyclo[2.2.1]heptanamine-containing compounds.
- 1-Bicyclo(2.2.1)hept-2-ylethanone. PubChem; CID 93873.
- Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides.
- Reaction of N-(2,3-epoxypropyl)arenesulfonamides with (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine.
- 2-(1'-Aminoethyl)bicyclo(2.2.1)heptane. PubChem; CID 161455.
- Bicyclo(2.2.1)heptane-2-methanamine. PubChem; CID 97761.
- Bicyclo[2.2.1]heptane, 2-ethyl-. NIST WebBook.
- 1-{bicyclo[2.2.1]heptan-2-yl}methanamine 97%. Advanced ChemBlocks.
- Norbornene and Related Structures as Scaffolds in the Search for New Cancer Tre
- SAFETY D
- Fragmentation reaction of bicyclo alkanes; the mass spectra of bicy- clo[2.2.1]heptane and cyclo-hexene are reported to show the analogies.
- 1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one. Sigma-Aldrich.
- Bicyclo[2.2.1]heptan-2-ol. NIST WebBook.
- exo-Bicyclo[2.2.1]heptane-2-methanol(13118-79-1) 13C NMR. ChemicalBook.
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The Stereoselective Synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the stereoselective synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, a valuable building block in medicinal chemistry and materials science. The rigid bicyclo[2.2.1]heptane (norbornane) framework imparts unique conformational constraints, making stereochemical control a critical aspect of its synthesis. This document elucidates the fundamental principles and practical methodologies for achieving high stereoselectivity, targeting researchers, scientists, and professionals in drug development. We will delve into strategies for controlling both the exo/endo diastereoselectivity at the C2 position and the enantioselectivity of the chiral centers, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Stereochemical Challenge of the Norbornane Scaffold
The bicyclo[2.2.1]heptane skeleton is a bridged bicyclic hydrocarbon characterized by its rigid, strained structure. This rigidity is a double-edged sword in synthetic chemistry. On one hand, it provides a well-defined three-dimensional orientation for substituents, which is highly desirable for designing molecules with specific biological activities. On the other hand, this conformational restriction presents significant challenges in controlling the stereochemical outcome of synthetic transformations.
The target molecule, 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, possesses several key stereochemical features:
-
Chirality: The molecule is chiral, with stereocenters at C1, C2, and C4 of the norbornane core. The absolute configuration of these centers is crucial for the molecule's biological properties.
-
Exo/Endo Diastereomerism: The substituent at the C2 position can be oriented either exo (anti to the longer C5-C6 bridge) or endo (syn to the longer C5-C6 bridge). These diastereomers often exhibit different reactivity and physical properties.
This guide will focus on synthetic strategies that address these stereochemical challenges to selectively produce the desired stereoisomers of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Strategic Approaches to Stereocontrol
The stereoselective synthesis of 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine can be broadly categorized into three main strategies:
-
Diastereoselective Synthesis: This approach focuses on controlling the exo/endo selectivity, typically starting from an achiral Diels-Alder reaction, followed by separation of diastereomers or stereoselective transformations.
-
Enantioselective Synthesis: This strategy aims to produce enantiomerically enriched or pure products. This can be achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
-
Chiral Resolution: In this method, a racemic mixture of the target molecule or a key intermediate is separated into its constituent enantiomers.
The following sections will detail practical implementations of these strategies.
Diastereoselective Synthesis of Exo- and Endo-2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
A common and efficient route to the norbornane core is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For the synthesis of our target molecule, acrylic acid or acrylonitrile are logical choices.
Synthesis of the Key Precursor: 5-Norbornene-2-carboxylic Acid
The Diels-Alder reaction of cyclopentadiene and acrylic acid typically yields a mixture of endo and exo isomers, with the endo isomer being the kinetic product due to favorable secondary orbital interactions.
Caption: Diels-Alder reaction for the synthesis of 5-norbornene-2-carboxylic acid.
The exo isomer is thermodynamically more stable due to reduced steric hindrance. Therefore, the endo-rich mixture can be isomerized to favor the exo product under basic conditions.
Table 1: Isomerization of endo-Methyl 5-norbornene-2-carboxylate [1]
| Base | Solvent | Temperature (°C) | Time (h) | Exo Percentage at Equilibrium |
|---|---|---|---|---|
| Sodium Methoxide | Methanol | 25 | 24 | ~60% |
| Sodium tert-butoxide | THF | 25 | 1 | ~60% |
Homologation and Reduction to the Target Amine
With the stereochemically defined 5-norbornene-2-carboxylic acid in hand, the next step is to extend the carbon chain and introduce the amine functionality. A reliable method for this transformation is the Arndt-Eistert homologation, followed by reduction. The Arndt-Eistert reaction is known to proceed with retention of configuration at the migrating center.[2]
Caption: Arndt-Eistert homologation and subsequent reduction to the target amine.
The reduction of the intermediate amide or the corresponding nitrile (synthesized from the carboxylic acid via the amide) to the primary amine can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). The stereochemistry at the C2 position is generally retained during these reductions.
Experimental Protocol 1: Synthesis of exo-2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
-
Isomerization of endo-5-norbornene-2-carboxylic acid: A solution of the endo-rich carboxylic acid in a suitable solvent is treated with a strong base, such as sodium tert-butoxide, and heated to reflux to achieve thermodynamic equilibrium, favoring the exo isomer. The isomers can be separated by fractional crystallization or chromatography.
-
Hydrogenation: The isolated exo-5-norbornene-2-carboxylic acid is hydrogenated over a palladium on carbon (Pd/C) catalyst to saturate the double bond, yielding exo-2-norbornanecarboxylic acid.
-
Amide Formation: The carboxylic acid is converted to the corresponding amide by reaction with thionyl chloride to form the acid chloride, followed by treatment with ammonia.
-
Reduction: The amide is reduced to the target exo-2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine using LiAlH₄ in an anhydrous ether solvent.
Enantioselective Approaches
For applications where a single enantiomer is required, several asymmetric strategies can be employed.
Use of Chiral Auxiliaries
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction.[3] For the synthesis of our target molecule, a chiral auxiliary can be attached to the acrylic acid derivative prior to the Diels-Alder reaction. Evans' oxazolidinone auxiliaries are well-known for their high diastereoselectivity in various reactions, including Diels-Alder cycloadditions.
Caption: Asymmetric Diels-Alder reaction using a chiral auxiliary.
After the cycloaddition, the chiral auxiliary is cleaved to yield the enantiomerically enriched 5-norbornene-2-carboxylic acid, which can then be carried forward as described in the diastereoselective route.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This can be accomplished by forming diastereomeric salts with a chiral resolving agent. For the target amine, a chiral acid such as tartaric acid or a derivative can be used.
Experimental Protocol 2: Chiral Resolution of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
-
Salt Formation: The racemic 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is dissolved in a suitable solvent and treated with a half-equivalent of an enantiomerically pure chiral acid (e.g., (R,R)-tartaric acid).
-
Fractional Crystallization: The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
-
Liberation of the Free Amine: The separated diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.
Conclusion
The stereoselective synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is a challenging yet achievable goal in organic synthesis. By carefully selecting the synthetic strategy and reaction conditions, it is possible to control both the exo/endo diastereoselectivity and the enantioselectivity of the final product. The foundational Diels-Alder reaction provides a reliable entry point to the norbornane scaffold, and subsequent functional group manipulations, such as the Arndt-Eistert homologation and stereoretentive reductions, allow for the construction of the target ethanamine. For applications requiring high enantiopurity, the use of chiral auxiliaries in an asymmetric Diels-Alder reaction or classical chiral resolution are effective strategies. The methodologies outlined in this guide provide a robust framework for the synthesis of these valuable stereochemically defined building blocks for a wide range of applications.
References
-
Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-30. [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
-
NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4. Retrieved from [Link]
-
Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. [Link]
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Methodological & Application
detailed protocol for the synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
Introduction
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is a bicyclic primary amine of significant interest in medicinal chemistry and drug development. The rigid bicyclo[2.2.1]heptane (also known as norbornane) scaffold serves as a bioisostere for phenyl rings, offering a three-dimensional structure that can enhance binding affinity and selectivity for various biological targets. Its applications are being explored in the development of novel therapeutics, including receptor modulators and enzyme inhibitors. This application note provides a detailed, three-step protocol for the synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, commencing from the commercially available 2-vinylbicyclo[2.2.1]heptane. The described methodology is designed to be robust and scalable for research and development purposes.
Synthetic Strategy Overview
The synthesis of the target amine is achieved through a three-step sequence:
-
Hydroboration-Oxidation: The initial step involves the anti-Markovnikov hydration of 2-vinylbicyclo[2.2.1]heptane to yield 2-(Bicyclo[2.2.1]heptan-2-yl)ethanol. This regioselectivity is crucial for obtaining the desired primary alcohol.
-
Oxidation: The resulting primary alcohol is then oxidized to the corresponding aldehyde, 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde, using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
-
Reductive Amination: The final step is the conversion of the aldehyde to the primary amine via reductive amination with ammonia and a suitable reducing agent.
This synthetic approach is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanol
This step employs a hydroboration-oxidation reaction to convert the starting alkene to a primary alcohol. The use of borane (BH3) ensures anti-Markovnikov addition of water across the double bond.[1]
Procedure:
-
To a stirred solution of 2-vinylbicyclo[2.2.1]heptane (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add a 1.0 M solution of borane-tetrahydrofuran complex (BH3•THF, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (H2O2, 3.0 eq), ensuring the internal temperature does not exceed 20 °C.
-
Stir the mixture at room temperature for an additional 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(Bicyclo[2.2.1]heptan-2-yl)ethanol as a colorless oil.
Step 2: Synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde
The primary alcohol is oxidized to the corresponding aldehyde. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, as it is selective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.[2]
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add a solution of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanol (1.0 eq) in DCM.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield crude 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde. This product is often used in the next step without further purification.
Step 3: Synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
The final step is a reductive amination of the aldehyde to the target primary amine. This one-pot reaction involves the in-situ formation of an imine from the aldehyde and ammonia, which is then reduced by a mild reducing agent such as sodium cyanoborohydride (NaBH3CN).[3][4]
Procedure:
-
Dissolve the crude 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde (1.0 eq) in methanol (0.3 M).
-
Add a 7 N solution of ammonia in methanol (5.0 eq) to the aldehyde solution and stir for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (NaBH3CN, 1.2 eq) portion-wise to the reaction mixture and continue stirring at room temperature overnight.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3).
-
Stir for an additional 30 minutes, then basify the solution with 6 M sodium hydroxide (NaOH) to pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small percentage of triethylamine) to yield 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine as a colorless liquid.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield |
| 1 | 2-Vinylbicyclo[2.2.1]heptane | 1. BH3•THF2. H2O2, NaOH | 2-(Bicyclo[2.2.1]heptan-2-yl)ethanol | 80-90% |
| 2 | 2-(Bicyclo[2.2.1]heptan-2-yl)ethanol | Pyridinium chlorochromate (PCC) | 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde | 75-85% |
| 3 | 2-(Bicyclo[2.2.1]heptan-2-yl)acetaldehyde | NH3, NaBH3CN | 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine | 60-75% |
Scientific Rationale and Field-Proven Insights
-
Stereochemistry: The bicyclo[2.2.1]heptane system is a bridged bicyclic compound. The stereochemistry of the substituents (endo vs. exo) can significantly impact the biological activity of the final molecule. The described synthesis from 2-vinylbicyclo[2.2.1]heptane will result in a mixture of endo and exo isomers. Separation of these isomers may be possible by chromatography at the alcohol, aldehyde, or final amine stage, depending on their physical properties.
-
Bredt's Rule: Throughout this synthesis, it is important to consider Bredt's rule, which states that a double bond cannot be placed at a bridgehead position in a small bicyclic system.[5] The reaction conditions chosen are not expected to lead to the formation of such strained and unstable intermediates.
-
Alternative Reagents: For the oxidation in Step 2, other mild oxidizing agents such as Dess-Martin periodinane can be used as an alternative to PCC, which is chromium-based. For the reductive amination in Step 3, other reducing agents like sodium triacetoxyborohydride can also be employed.[6] Catalytic hydrogenation over a suitable catalyst (e.g., Pd/C) is another viable method for the reduction of the intermediate imine.
References
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Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Synthesis of o-Saturated 7-Oxabicyclo[2.2.l]heptane Aualogues of Thromboxane AZ. (n.d.). Retrieved January 25, 2026, from [Link]
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The Strategic Utility of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine in Modern Pharmaceutical Development: Application Notes and Protocols
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer enhanced specificity, potency, and favorable pharmacokinetic profiles is paramount. The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane (also known as norbornane) scaffold has emerged as a valuable motif, providing a distinct departure from the "flatland" of traditional aromatic compounds. This unique topology allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1] Within this class of compounds, 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine serves as a critical pharmaceutical intermediate, particularly in the development of antiviral and central nervous system (CNS) agents. Its constrained conformation and the presence of a primary amine handle make it an ideal building block for introducing diversity and exploring chemical space. This guide provides an in-depth exploration of the applications of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, complete with detailed synthetic protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is essential for its effective use in synthesis. While specific data for this exact isomer may vary, the properties of the closely related 1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine provide a reliable reference point.
| Property | Value | Source |
| Molecular Formula | C9H17N | PubChem |
| Molecular Weight | 139.24 g/mol | PubChem[2] |
| XLogP3-AA | 2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem |
Storage and Handling: 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. It is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation. As with all amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Synthetic Pathways to 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
A common and efficient method for the synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is the reductive amination of the corresponding ketone, 2-acetylbicyclo[2.2.1]heptane. This two-step, one-pot reaction offers high yields and operational simplicity.
Caption: Reductive amination workflow for the synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Protocol 1: Synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine via Reductive Amination
Objective: To synthesize 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine from 2-acetylbicyclo[2.2.1]heptane.
Materials:
-
2-Acetylbicyclo[2.2.1]heptane
-
Ammonium acetate
-
Methanol (anhydrous)
-
Sodium cyanoborohydride (NaBH3CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbicyclo[2.2.1]heptane (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2). This step also protonates the product amine.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2M NaOH until pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
-
-
Purification (Optional):
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine).
-
Application in the Synthesis of Carbocyclic Nucleoside Analogs
A significant application of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is in the synthesis of carbocyclic nucleoside analogs.[3] These compounds are of great interest as antiviral agents because the replacement of the furanose oxygen with a methylene group imparts resistance to enzymatic degradation by phosphorylases and hydrolases.[4] The bicyclo[2.2.1]heptane scaffold serves as a rigid mimic of the ribose sugar.
Caption: General workflow for the synthesis of a carbocyclic nucleoside analog.
Protocol 2: Synthesis of a Pyrimidine-Based Carbocyclic Nucleoside Analog Intermediate
Objective: To demonstrate the coupling of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine with a heterocyclic base, a key step in the synthesis of carbocyclic nucleoside analogs.
Materials:
-
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
-
2,4-dichloro-5-fluoropyrimidine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Schlenk flask or oven-dried round-bottom flask
Procedure:
-
Reaction Setup:
-
To a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere, add 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine (1.0 eq) and anhydrous DMF or ACN.
-
Add triethylamine or DIPEA (1.2 eq) to the solution.
-
In a separate flask, dissolve 2,4-dichloro-5-fluoropyrimidine (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
-
Coupling Reaction:
-
Slowly add the solution of the chloropyrimidine to the stirred amine solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The regioselectivity of the substitution is an important consideration and may need to be confirmed by spectroscopic methods.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired coupled intermediate.
-
Further Applications in CNS Drug Discovery
The bicyclo[2.2.1]heptane framework is also prevalent in compounds targeting the central nervous system. Derivatives of bicyclo[2.2.1]heptan-2-amine have been investigated as NMDA receptor antagonists, which have potential therapeutic applications in neurodegenerative disorders and depression.[5] The rigid scaffold allows for precise positioning of pharmacophoric elements to interact with the receptor's binding site. The primary amine of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine can be derivatized to introduce various substituents, enabling the exploration of structure-activity relationships (SAR) for optimizing binding affinity and selectivity.
Conclusion
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is a versatile and valuable intermediate in pharmaceutical synthesis. Its rigid, three-dimensional structure provides a robust platform for the design of novel therapeutics with improved pharmacological properties. The protocols detailed in this guide for its synthesis and subsequent elaboration into a carbocyclic nucleoside analog intermediate highlight its practical utility. As the demand for structurally diverse and potent drug candidates continues to grow, the strategic incorporation of scaffolds like bicyclo[2.2.1]heptane, and the use of key intermediates such as 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
-
PubChem. (n.d.). 2-(1'-Aminoethyl)bicyclo(2.2.1)heptane. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Tanase, C. I., Draghici, C., Negut, C., & Pintilie, L. (2018). New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. Revista de Chimie, 69(9), 2448-2453.
- Ates-Alagoz, Z., Sun, S., Wallach, J., & Adejare, A. (2011). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Molecules, 18(4), 4539-4551.
-
Wikipedia. (2023, October 12). Carbocyclic nucleoside. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine Derivatives as NMDA Receptor Antagonists
Introduction: The Therapeutic Promise of Modulating NMDA Receptor Activity
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and memory formation, is a ligand-gated ion channel with a profound role in the central nervous system. However, its overactivation can lead to an excessive influx of calcium ions, triggering a cascade of neurotoxic events implicated in a range of neurological and psychiatric disorders. These conditions include Alzheimer's disease, Parkinson's disease, epilepsy, and major depression.[1] This excitotoxicity underscores the therapeutic potential of NMDA receptor antagonists, compounds that can block or reduce the receptor's activity.
The bicyclo[2.2.1]heptane framework, a rigid and structurally unique scaffold, has emerged as a promising pharmacophore for the design of non-competitive NMDA receptor antagonists.[2] Derivatives of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine are of particular interest due to their structural similarities to known channel blockers like memantine, an FDA-approved drug for the treatment of moderate-to-severe Alzheimer's disease. The rigid bicyclic cage allows for precise orientation of substituent groups within the ion channel, offering the potential for developing antagonists with improved therapeutic indices and fewer side effects.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro and in vivo evaluation of novel 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine derivatives as NMDA receptor antagonists. The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and troubleshoot their experiments effectively.
I. Synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine Derivatives: A Step-by-Step Protocol
The synthesis of the 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine scaffold can be efficiently achieved through a Diels-Alder reaction, a powerful tool in organic synthesis for the formation of cyclic compounds. This approach offers a convergent and modular route to a variety of derivatives.
Core Synthetic Strategy: Diels-Alder Cycloaddition and Subsequent Reduction
The general strategy involves the [4+2] cycloaddition of cyclopentadiene with a suitable dienophile, such as acrylonitrile, to form the bicyclo[2.2.1]heptene-2-carbonitrile intermediate. This intermediate is then subjected to reduction to yield the desired saturated bicyclo[2.2.1]heptan-2-yl)methanamine core, which can be further derivatized.
Caption: General synthetic scheme for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine derivatives.
Protocol 1: Synthesis of the Core Scaffold - 2-(Bicyclo[2.2.1]heptan-2-yl)methanamine
This protocol outlines the synthesis of the core amine scaffold, which serves as the primary building block for further derivatization.
Materials:
-
Dicyclopentadiene
-
Acrylonitrile
-
Toluene
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is a dimer that needs to be "cracked" back to the monomeric cyclopentadiene just before use. This is achieved by heating the dimer to its boiling point (around 170 °C) and collecting the lower-boiling monomer (b.p. 41 °C) by distillation.[3] This process should be performed in a well-ventilated fume hood.
-
Diels-Alder Reaction:
-
In a round-bottom flask equipped with a reflux condenser, dissolve freshly cracked cyclopentadiene (1.0 eq) in a minimal amount of a suitable solvent like toluene.
-
Add acrylonitrile (1.1 eq) dropwise to the cyclopentadiene solution at room temperature. The reaction is often exothermic.
-
After the initial reaction subsides, heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours to ensure complete reaction.[4][5][6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude bicyclo[2.2.1]heptene-2-carbonitrile. This product is often a mixture of endo and exo isomers.
-
-
Reduction of the Nitrile and Alkene:
-
Dissolve the crude bicyclo[2.2.1]heptene-2-carbonitrile in methanol.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).
-
Transfer the mixture to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the reaction mixture at room temperature until hydrogen uptake ceases. This step reduces both the carbon-carbon double bond and the nitrile group.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(Bicyclo[2.2.1]heptan-2-yl)methanamine.
-
-
Purification and Salt Formation:
-
The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol/ammonia).
-
For easier handling and storage, the amine is often converted to its hydrochloride salt. Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-(Bicyclo[2.2.1]heptan-2-yl)methanamine hydrochloride.
-
Protocol 2: N-Derivatization of the Core Scaffold
The primary amine of the core scaffold provides a convenient handle for introducing a wide range of substituents to explore the structure-activity relationship (SAR).
General Procedure for N-Alkylation (Reductive Amination):
-
Dissolve 2-(Bicyclo[2.2.1]heptan-2-yl)methanamine (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), in portions.
-
Stir the reaction at room temperature until the starting amine is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary or tertiary amine by column chromatography or crystallization.
II. In Vitro Evaluation of NMDA Receptor Antagonism
The initial characterization of the synthesized compounds involves determining their affinity for the NMDA receptor and their functional antagonist activity. This is typically achieved through radioligand binding assays and electrophysiological techniques.
Caption: Workflow for the in vivo evaluation of neuroprotective effects.
Protocol 5: Kainic Acid-Induced Neurotoxicity Model in Rodents
Kainic acid, a potent agonist of a subtype of glutamate receptors, induces severe seizures and excitotoxic neuronal death, particularly in the hippocampus. This model is widely used to screen for neuroprotective agents. [7][8][9][10] Materials:
-
Adult male rodents (e.g., Wistar rats or C57BL/6 mice)
-
Kainic acid solution (e.g., 5 mg/mL in saline)
-
Test compound formulated for systemic administration (e.g., intraperitoneal injection)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Syringes and needles
-
Behavioral observation chambers
-
Histology equipment and reagents (e.g., formalin, cresyl violet stain)
Procedure:
-
Animal Preparation: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the animals at a predetermined time before the kainic acid injection (e.g., 30-60 minutes).
-
Kainic Acid Injection:
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Inject a subconvulsive or convulsive dose of kainic acid (e.g., 0.5-2 µg) intracerebroventricularly (i.c.v.) or into a specific brain region like the hippocampus.
-
-
Behavioral Observation:
-
After recovery from anesthesia, place the animal in an observation chamber and monitor for seizure activity for several hours.
-
Score the severity of seizures using a standardized scale (e.g., Racine scale).
-
-
Histological Analysis:
-
At a predetermined time point after the kainic acid injection (e.g., 24-72 hours), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for histology.
-
Stain brain sections with a neuronal marker (e.g., cresyl violet or Fluoro-Jade) to assess the extent of neuronal damage in the hippocampus and other brain regions.
-
-
Data Analysis:
-
Compare the seizure scores and the extent of neuronal damage between the vehicle-treated and test compound-treated groups.
-
A significant reduction in seizure severity and neuronal death in the compound-treated group indicates neuroprotective efficacy.
-
V. Conclusion and Future Directions
The 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine scaffold represents a promising starting point for the development of novel NMDA receptor antagonists with therapeutic potential for a variety of CNS disorders. The protocols and guidelines presented here provide a robust framework for the synthesis, in vitro characterization, and in vivo validation of these compounds. Future research should focus on a more extensive exploration of the structure-activity relationships to identify derivatives with optimal potency, selectivity, and pharmacokinetic properties. Furthermore, investigating the subtype selectivity of these compounds for different NMDA receptor subunits (e.g., GluN2A vs. GluN2B) could lead to the development of more targeted therapies with fewer side effects. The ultimate goal is to translate these promising preclinical findings into clinically effective treatments for debilitating neurological and psychiatric conditions.
VI. References
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2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile - PubChem. (URL: [Link])
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Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide - Google Patents. (URL: )
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Synthesis and Antioxidant Properties of Novel Memantine Derivatives - ResearchGate. (URL: [Link])
-
Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease - PubMed. (URL: [Link])
-
Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest. (URL: [Link])
-
NMDA preconditioning and neuroprotection in vivo: delayed onset of kainic acid-induced neurodegeneration and c-Fos attenuation in CA3a neurons - PubMed. (URL: [Link])
-
Memantine Derivatives as Multitarget Agents in Alzheimer's Disease - PubMed Central. (URL: [Link])
-
Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC. (URL: [Link])
-
Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed. (URL: [Link])
-
Compositions and methods related to bicyclo[2.2.1] heptanamine-containing compounds - Google Patents. (URL: )
-
Diels–Alder reactions between: (a) cyclopentadiene and acrylonitrile;... - ResearchGate. (URL: [Link])
-
MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed. (URL: [Link])
-
Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC. (URL: [Link])
-
Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides - ResearchGate. (URL: [Link])
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. (URL: [Link])
-
Functional group tolerant hydrogen borrowing C-alkylation - ChemRxiv. (URL: [Link])
-
1,7,7-Trimethyl-3-(naphthalen-2-ylcarbonyl)bicyclo[2.2.1]heptan-2-one - ResearchGate. (URL: [Link])
-
Test 76 Results - In-vitro Hippocampal Slice Culture Neuroprotection Assay (NP) Anticonvulsant Screening Program. (URL: [Link])
-
In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed. (URL: [Link])
-
Synthesis of (a) 2-Cyano-2-(1,3-dioxolan-2-yl)methylbicyclo[2.2.1]heptane - PrepChem.com. (URL: [Link])
-
Functional group tolerant hydrogen borrowing C-alkylation - PMC. (URL: [Link])
-
Recent Advances in Medicinal Chemistry of Memantine Against Alzheimer's Disease. (URL: [Link])
-
Ab initio Study of Diels‐Alder Reactions of Cyclopentadiene with Ethylene, Isoprene, Cyclopentadiene, Acrylonitrile, and Methyl Vinyl Ketone. - Sci-Hub. (URL: [Link])
-
Protection from kainic acid neuropathological syndrome by NMDA receptor antagonists: Effect of MK-801 and CGP 39551 on neurotransmitter and glial markers | Semantic Scholar. (URL: [Link])
-
Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Proto - ResearchGate. (URL: [Link])
-
Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. (URL: [Link])
-
Structure-activity relationships of amantadine. I. Interaction of the N-alkyl analogues with the ionic channels of the nicotinic acetylcholine receptor and electrically excitable membrane - PubMed. (URL: [Link])
-
Whole-cell patch-clamping of cultured human neurons - Protocols.io. (URL: [Link])
-
[3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed. (URL: [Link])
-
Jason Wallach - Dissociatives: NMDA Receptor Antagonists Pharmacology and Structure Activity... - YouTube. (URL: [Link])
-
1-Bicyclo(2.2.1)hept-2-ylethanone - PubChem. (URL: [Link])
-
Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - RSC Publishing. (URL: [Link])
-
NMDA-receptors functional assays for CNS diseases - Neuroservice news. (URL: [Link])
-
Inhibition, NMDARs - AOP-Wiki. (URL: [Link])
-
Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di ... - Google Patents. (URL: )
-
NMDA preconditioning and neuroprotection in vivo: Delayed onset of kainic acid-induced neurodegeneration and c-Fos attenuation in CA3a neurons - ResearchGate. (URL: [Link])
-
Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed Central. (URL: [Link])
-
Whole Cell Patch Clamp Protocol | AXOL Bioscience. (URL: [Link])
-
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - ResearchGate. (URL: [Link])
-
Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PubMed Central. (URL: [Link])
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- 1. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]
- 2. PubChemLite - 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol (C9H16O) [pubchemlite.lcsb.uni.lu]
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- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine Derivatives as Novel Therapeutic Agents for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: The Therapeutic Rationale for Targeting Glutamatergic Excitotoxicity in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in this neuronal demise is glutamatergic excitotoxicity, which is the overstimulation of neurons by the excitatory neurotransmitter glutamate.[1] This over-activation, primarily through the N-methyl-D-aspartate (NMDA) receptor, leads to an excessive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis.[1]
The bicyclo[2.2.1]heptane (also known as norbornane) scaffold has emerged as a promising framework in medicinal chemistry for the design of central nervous system (CNS) active agents. Its rigid, three-dimensional structure allows for precise spatial orientation of pharmacophoric groups, leading to enhanced selectivity and affinity for specific biological targets. This application note will delve into the role of derivatives of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine as potential therapeutic agents for neurodegenerative disorders, with a primary focus on their mechanism as uncompetitive NMDA receptor antagonists. We will provide a comprehensive overview of their mechanism of action, along with detailed protocols for their preclinical evaluation.
While direct studies on 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine are limited, a significant body of research has focused on its N-substituted derivatives as potent and selective modulators of the NMDA receptor.[1][2][3][4] These compounds are designed to block the ion channel of the NMDA receptor, thereby mitigating the neurotoxic effects of excessive glutamate.
II. Mechanism of Action: Uncompetitive Antagonism of the NMDA Receptor
The therapeutic potential of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine derivatives in neurodegenerative diseases is primarily attributed to their ability to act as uncompetitive antagonists at the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[1][2][3]
The NMDA Receptor and its Role in Excitotoxicity:
The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity, learning, and memory.[1] However, its over-activation is a central event in excitotoxicity. The receptor requires both glutamate and a co-agonist (glycine or D-serine) to bind for the channel to open.[1] In pathological conditions, excessive glutamate release leads to prolonged receptor activation and an uncontrolled influx of Ca²⁺.
Uncompetitive Antagonism as a Therapeutic Strategy:
Uncompetitive antagonists, such as the FDA-approved drug memantine, offer a superior therapeutic window compared to competitive antagonists. They only bind to the NMDA receptor when it is in an open state, meaning they preferentially block excessive, pathological receptor activity while preserving normal physiological function.[1] The 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine derivatives are designed to function in a similar manner.
The proposed mechanism of action is as follows:
-
Pathological Glutamate Release: In neurodegenerative states, there is an excess of glutamate in the synaptic cleft.
-
NMDA Receptor Activation: Glutamate and a co-agonist bind to the NMDA receptor, causing the ion channel to open.
-
Channel Blockade: The 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine derivative enters the open ion channel and binds to the PCP site.
-
Inhibition of Ca²⁺ Influx: This binding physically obstructs the channel, preventing the excessive influx of Ca²⁺.
-
Neuroprotection: By mitigating Ca²⁺ overload, the downstream neurotoxic cascades are inhibited, preserving neuronal viability.
IV. Detailed Experimental Protocols
A. In Vitro NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the PCP binding site on the NMDA receptor.
Principle: This is a competitive radioligand binding assay using a radiolabeled ligand that specifically binds to the PCP site, such as [³H]MK-801. The ability of the test compound to displace the radioligand is measured.
Materials:
-
Rat brain cortical membranes
-
[³H]MK-801 (radioligand)
-
Test compounds (2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine derivatives)
-
Memantine (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compounds and memantine.
-
In a 96-well plate, add the assay buffer, rat cortical membranes, [³H]MK-801, and the test compound or control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation.
| Parameter | Description |
| IC₅₀ | Concentration of an inhibitor where the response is reduced by half. |
| Ki | Inhibition constant, representing the binding affinity of the inhibitor. |
B. In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
Objective: To assess the ability of the test compounds to protect neuronal cells from glutamate-induced cell death.
Principle: Neuronal cell lines (e.g., N2a) or primary cortical neurons are exposed to a high concentration of glutamate to induce excitotoxicity. The protective effect of the test compounds is quantified by measuring cell viability. [1] Materials:
-
N2a neuroblastoma cell line or primary cortical neurons
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glutamate solution
-
Test compounds
-
Memantine (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Seed N2a cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or memantine for 1 hour.
-
Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5-10 mM) to the wells (excluding the negative control wells).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control.
C. In Vitro Cytotoxicity Assay
Objective: To determine the inherent toxicity of the test compounds on neuronal and non-neuronal cell lines.
Principle: This assay is crucial to ensure that the observed neuroprotection is not due to a general inhibition of cellular metabolism and to establish a therapeutic window. The protocol is similar to the neuroprotection assay but without the glutamate challenge. [1][3] Materials:
-
N2a (neuronal) and MDCK (non-neuronal, to mimic the blood-brain barrier) cell lines [1][3]* Cell culture medium
-
Test compounds
-
MTT reagent
-
96-well plates
-
Spectrophotometer
Protocol:
-
Seed N2a and MDCK cells in separate 96-well plates.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 24-48 hours.
-
Perform the MTT assay as described above.
-
Calculate the IC₅₀ for cytotoxicity.
Data Interpretation: A therapeutically viable compound should exhibit high potency in the neuroprotection assay (low EC₅₀) and low cytotoxicity (high IC₅₀), indicating a favorable therapeutic index. Compounds with toxicity profiles similar to memantine (dose-dependent toxicity above 100 µM) may have acceptable therapeutic indexes. [1][2]
| Cell Line | Purpose |
|---|---|
| N2a | Assess neurotoxicity. |
| MDCK | Mimic the blood-brain barrier and assess general cytotoxicity. [1]|
V. Future Directions and Considerations
Promising lead compounds identified through this in vitro screening pipeline should be advanced to more complex preclinical models.
-
In Vivo Efficacy Studies: Evaluation in animal models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) or toxin-induced models of Parkinson's disease (e.g., MPTP), is a critical next step. Behavioral tests and post-mortem brain tissue analysis would be conducted to assess cognitive and motor improvements and target engagement.
-
Pharmacokinetic and Safety Profiling: In vivo studies to determine the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and a comprehensive safety and toxicology assessment are required before consideration for clinical development.
-
Blood-Brain Barrier Permeability: The ability of these compounds to cross the blood-brain barrier is paramount for their efficacy in the CNS. In silico predictions and in vitro models (e.g., PAMPA) can provide initial insights, which must be confirmed in vivo.
VI. Conclusion
Derivatives of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine represent a promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their mechanism as uncompetitive NMDA receptor antagonists offers a clinically validated approach to mitigating excitotoxicity. The detailed protocols and integrated workflow presented in this application note provide a robust framework for the systematic evaluation of these and other related compounds, from initial screening to lead optimization. A thorough understanding of their pharmacological and toxicological profiles is essential for their successful translation into clinically effective treatments.
VII. References
-
Smolecule. (n.d.). 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride. Retrieved from
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Nagano, N., et al. (2007). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. Journal of Medicinal Chemistry, 50(23), 5679-5694. Retrieved from
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Glaxo Group Limited. (2003). Bicyclic cyclohexylamines and their use as nmda receptor antagonists. Google Patents. Retrieved from
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Coleman, N., et al. (2013). Syntheses and Pharmacological Evaluations of Novel N-Substituted Bicyclo-Heptane-2-amines at N-Methyl-D-Aspartate Receptors. ResearchGate. Retrieved from
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Pfizer Inc. (2014). Novel bicyclic pyridinones. Google Patents. Retrieved from
-
Coleman, N., et al. (2013). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Pharmaceuticals, 6(4), 536-545. Retrieved from
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John Wyeth & Brother Ltd. (1978). Anti-anxiety and anti-parkinsonian 1-aminoalkyl-2-endo-chloro-7,7-dimethylnorbornanes. Google Patents. Retrieved from
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The General Hospital Corporation. (2022). Compositions and methods related to bicyclo[2.2.1]heptanamine-containing compounds. Google Patents. Retrieved from
-
Coleman, N., et al. (2013). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Pharmaceuticals (Basel), 6(4), 536-545. Retrieved from
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Palchykov, V., et al. (2013). Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. Russian Journal of Organic Chemistry, 49(8), 1122-1134. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 2-(1'-Aminoethyl)bicyclo(2.2.1)heptane. PubChem. Retrieved from
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Pisani, A., et al. (2002). The L-amino acid carrier inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduces L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta. Experimental Neurology, 175(1), 87-94. Retrieved from
-
Kas'yan, L. I., et al. (2009). Reaction of N-(2,3-epoxypropyl)arenesulfonamides with (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine. Russian Journal of Organic Chemistry, 45(4), 505-511. Retrieved from
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Technical University of Denmark. (2010). Design, Synthesis and Biological Activity of Novel Reversible Peptidyl FVIIa Inhibitors Rh-Catalyzed Enantioselective Synthesis. DTU Inside. Retrieved from
-
Adeboye, A., et al. (2013). Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors. Molecules, 18(4), 4466-4481. Retrieved from
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Collins, C. J., et al. (1972). and bicyclo[3.2.1]octan-2-yl-amines. Evidence for classical precursors of non-classical carbonium ions. Journal of the Chemical Society, Perkin Transactions 2, (6), 897-906. Retrieved from
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Biosynth. (n.d.). 2-{Bicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride. Retrieved from
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Application Notes and Protocols for the Synthesis of Novel Therapeutic Agents from 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
Introduction: The Strategic Value of Rigid Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. While traditional drug discovery has heavily relied on aromatic and heteroaromatic systems, there is a growing appreciation for the strategic incorporation of rigid, three-dimensional scaffolds.[1] Bicyclic systems, such as the bicyclo[2.2.1]heptane core, offer a distinct advantage by providing a conformationally constrained framework. This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and specificity.[2] Furthermore, the defined spatial arrangement of substituents on a bicyclic scaffold allows for a more precise exploration of the chemical space within a receptor's binding pocket, facilitating the optimization of structure-activity relationships (SAR).[2]
This guide focuses on the synthetic utility of 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine as a versatile starting material for the generation of novel therapeutic agents. The inherent structural features of this scaffold—a primary amine for diverse functionalization and a rigid bicyclic core—make it an attractive platform for the development of compounds targeting a range of biological pathways, particularly within the central nervous system (CNS) and for G-protein coupled receptors (GPCRs).
Rationale for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine as a Privileged Scaffold
The bicyclo[2.2.1]heptane framework is a "privileged structure" in medicinal chemistry, capable of serving as a foundation for ligands that interact with multiple, unrelated biological targets.[3] This versatility stems from its unique combination of lipophilicity, which can aid in traversing biological membranes, and its rigid structure, which presents functional groups in well-defined orientations.
Derivatives of the bicyclo[2.2.1]heptane system have demonstrated a wide array of biological activities. For instance, they have been investigated as potent and selective prostaglandin D2 receptor antagonists with potential applications in treating allergic inflammation. Furthermore, N-substituted bicyclo-heptane-2-amines have been synthesized and evaluated as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists, highlighting their potential in the realm of neuropharmacology. The structural similarity of these compounds to known neuromodulators suggests that the bicyclo[2.2.1]heptane scaffold can effectively mimic the necessary pharmacophoric elements for interaction with CNS targets.
The ethylamine side chain of the title compound provides a crucial handle for synthetic elaboration. The primary amine can be readily modified through a variety of well-established chemical transformations, including amide and sulfonamide formation, alkylation, and reductive amination, allowing for the systematic exploration of SAR and the fine-tuning of pharmacological properties.
Synthetic Protocol: Preparation of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine (3)
The synthesis of the target scaffold can be efficiently achieved in a two-step sequence starting from the commercially available bicyclo[2.2.1]heptan-2-ylmethanol. The key steps involve the conversion of the alcohol to the corresponding nitrile, followed by reduction to the primary amine.
Step 1: Synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)acetonitrile (2)
This step involves a two-step, one-pot procedure where the starting alcohol is first converted to a tosylate, which is then displaced by cyanide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Bicyclo[2.2.1]heptan-2-ylmethanol (1) | 126.20 | 10.0 g | 79.2 mmol |
| p-Toluenesulfonyl chloride | 190.65 | 16.6 g | 87.1 mmol |
| Pyridine | 79.10 | 30 mL | - |
| Sodium cyanide | 49.01 | 7.76 g | 158.4 mmol |
| Dimethyl sulfoxide (DMSO) | 78.13 | 100 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aqueous sodium bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of bicyclo[2.2.1]heptan-2-ylmethanol (1) (10.0 g, 79.2 mmol) in pyridine (30 mL) at 0 °C, add p-toluenesulfonyl chloride (16.6 g, 87.1 mmol) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water (200 mL) and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude tosylate.
-
Dissolve the crude tosylate in DMSO (100 mL) and add sodium cyanide (7.76 g, 158.4 mmol).
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Cool the reaction to room temperature and pour into water (300 mL).
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-(bicyclo[2.2.1]heptan-2-yl)acetonitrile (2) as a colorless oil.
Step 2: Reduction of 2-(Bicyclo[2.2.1]heptan-2-yl)acetonitrile (2) to 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine (3)
This reduction can be achieved using lithium aluminum hydride (LAH), a powerful reducing agent for nitriles.[4][5][6][7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Bicyclo[2.2.1]heptan-2-yl)acetonitrile (2) | 135.21 | 5.0 g | 37.0 mmol |
| Lithium aluminum hydride (LAH) | 37.95 | 2.1 g | 55.5 mmol |
| Anhydrous diethyl ether | 74.12 | 150 mL | - |
| Water | 18.02 | As needed | - |
| 15% Aqueous sodium hydroxide | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
To a stirred suspension of LAH (2.1 g, 55.5 mmol) in anhydrous diethyl ether (100 mL) at 0 °C under a nitrogen atmosphere, add a solution of 2-(bicyclo[2.2.1]heptan-2-yl)acetonitrile (2) (5.0 g, 37.0 mmol) in anhydrous diethyl ether (50 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (2.1 mL), 15% aqueous sodium hydroxide (2.1 mL), and water (6.3 mL).
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter the precipitate and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine (3) as a colorless oil. The product can be further purified by vacuum distillation if necessary.
Alternatively, catalytic hydrogenation using Raney nickel or palladium on carbon can be employed for a milder and often more scalable reduction of the nitrile.[9]
Synthetic Derivatization Strategies
The primary amine of 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine (3) is a versatile functional group for the synthesis of a diverse library of compounds.
1. Amide and Sulfonamide Synthesis:
Amide and sulfonamide moieties are prevalent in a vast number of therapeutic agents. These functional groups can act as hydrogen bond donors and acceptors, contributing to target binding. The synthesis of amides and sulfonamides from amine (3) can be readily achieved by reaction with the corresponding acyl chlorides, sulfonyl chlorides, or carboxylic acids using standard coupling reagents.
-
Protocol for Amide Synthesis: To a solution of amine (3) and a carboxylic acid in a suitable solvent such as dichloromethane or dimethylformamide, add a coupling agent (e.g., EDC/HOBt or HATU) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the reaction at room temperature until completion.
-
Protocol for Sulfonamide Synthesis: To a solution of amine (3) and a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane, add a sulfonyl chloride at 0 °C and stir at room temperature until the reaction is complete.
2. N-Alkylation and Reductive Amination:
Introduction of alkyl groups on the nitrogen atom can modulate the basicity and lipophilicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.
-
Direct Alkylation: Reaction of amine (3) with alkyl halides in the presence of a base can yield mono- and di-alkylated products. Care must be taken to control the degree of alkylation.
-
Reductive Amination: A more controlled method for mono-alkylation involves the reaction of amine (3) with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent such as sodium triacetoxyborohydride.
3. Ring-Opening Reactions with Epoxides:
The reaction of the primary amine with epoxides provides a straightforward route to β-amino alcohols, a common pharmacophore in many biologically active molecules. This reaction typically proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide.[10][11]
Therapeutic Screening Cascade
A systematic screening cascade is essential to evaluate the therapeutic potential of the newly synthesized derivatives of 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine. The following is a proposed workflow targeting GPCRs and neuroinflammatory pathways.
In Vitro Assays:
-
Primary Screening: GPCR Radioligand Binding Assays
-
Objective: To identify compounds that bind to a specific GPCR target.
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[12][13][14][15]
-
Protocol Outline:
-
Prepare cell membranes expressing the target GPCR.
-
Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Determine the IC50 value of the test compound.
-
-
-
Secondary Screening: Functional GPCR Assays
-
Objective: To characterize the functional activity of the hit compounds (agonist, antagonist, or inverse agonist).
-
β-Arrestin Recruitment Assay:
-
Principle: This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and signaling.[16][17][18][19][20]
-
Protocol Outline (using a commercial platform like DiscoverX's PathHunter):
-
Use a cell line co-expressing the target GPCR fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
-
Treat the cells with the test compound.
-
If the compound is an agonist, it will induce GPCR-β-arrestin interaction, leading to the formation of a functional β-galactosidase enzyme.
-
Add a chemiluminescent substrate and measure the signal.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.
-
-
-
In Vivo Models:
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Objective: To evaluate the anti-neuroinflammatory potential of lead compounds in a relevant animal model.
-
Principle: Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial and astrocyte activation and the production of pro-inflammatory cytokines.[1][11][21][22][23]
-
Protocol Outline:
-
Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal or oral).
-
After a defined pre-treatment period, inject LPS intraperitoneally (e.g., 5 mg/kg).[21]
-
At a specific time point post-LPS injection, sacrifice the animals and collect brain tissue.
-
Analyze the brain tissue for markers of neuroinflammation, such as:
-
Cytokine levels (e.g., TNF-α, IL-1β, IL-6): Measured by ELISA or qPCR.
-
Microglial activation: Assessed by immunohistochemistry for markers like Iba1.
-
Astrocyte activation: Assessed by immunohistochemistry for GFAP.
-
-
-
Data Presentation and Interpretation
Table 1: Synthetic Scheme and Yields
| Step | Reaction | Product | Yield (%) |
| 1 | Tosylation and Cyanation | 2-(Bicyclo[2.2.1]heptan-2-yl)acetonitrile (2) | ~75% |
| 2 | LAH Reduction | 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine (3) | ~85% |
Table 2: Hypothetical Screening Data for a Library of Derivatives
| Compound ID | Modification | Target GPCR Binding IC50 (nM) | β-Arrestin Recruitment EC50 (nM) | In Vivo Reduction of TNF-α (%) |
| 3 | Parent Amine | >10,000 | >10,000 | 5 |
| 4a | N-benzoyl amide | 520 | >10,000 (antagonist) | 35 |
| 4b | N-(4-chlorobenzoyl) amide | 150 | >10,000 (antagonist) | 65 |
| 5a | N-phenyl sulfonamide | 85 | >10,000 (antagonist) | 78 |
| 5b | N-(4-methoxyphenyl) sulfonamide | 98 | >10,000 (antagonist) | 72 |
| 6 | N-benzyl | 2,500 | 5,000 (partial agonist) | 15 |
Visualizations
Diagram 1: Synthetic Workflow
Caption: A hierarchical screening cascade for hit identification and lead optimization.
Conclusion and Future Directions
The 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine scaffold represents a promising starting point for the development of novel therapeutic agents. Its rigid, three-dimensional structure and synthetically tractable primary amine handle allow for the systematic exploration of chemical space and the optimization of pharmacological properties. The detailed protocols and screening strategies outlined in this guide provide a comprehensive framework for researchers to synthesize and evaluate new derivatives for a range of therapeutic targets. Future work should focus on expanding the diversity of the synthesized library, exploring a wider range of biological targets, and conducting in-depth pharmacokinetic and toxicological studies on the most promising lead compounds.
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ResearchGate. (2011). New and Unusual Scaffolds in Medicinal Chemistry. [Link]
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Eurofins Discovery. (n.d.). β-arrestin Assays. [Link]
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Wikipedia. (n.d.). Nitrile reduction. [Link]
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Portland Press. (2018). Exercise alters LPS-induced glial activation in the mouse brain. [Link]
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Promega Corporation. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. [Link]
- Google Patents. (2013). Diastereoselective preparation of bicyclo[2.2.2]octan-2-one compounds.
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MDPI. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Journal of the American Chemical Society. (1975). The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride. [Link]
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Application Notes and Protocols for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine in Receptor Binding Assays
Introduction: Unveiling the Potential of a Novel Bicyclic Ligand
The bicyclo[2.2.1]heptane scaffold is a rigid and structurally unique motif that has garnered significant interest in medicinal chemistry. Its constrained conformation provides a valuable framework for the design of ligands with high specificity and potency for a variety of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine as a potential ligand in receptor binding assays.
While the specific receptor targets for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine are still under active investigation, derivatives of the bicyclo[2.2.1]heptane core have shown affinity for several important receptor families, including N-methyl-D-aspartate (NMDA) receptors, prostaglandin D2 receptors, and cannabinoid receptors. Notably, a related compound, BRD4780, has been identified as a selective imidazoline I1 receptor agent and an alpha-2-adrenergic blocking agent[1]. Given the structural similarities, this application note will focus on protocols to characterize the binding of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine to the alpha-2 adrenergic receptor , a G-protein coupled receptor (GPCR) involved in a wide range of physiological processes[2][3].
These protocols are designed to be a robust starting point for the pharmacological characterization of this and other novel bicyclic amines.
Part 1: Foundational Principles of Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor. The two primary types of assays detailed in this guide are saturation binding and competitive binding assays.
-
Saturation Binding Assays: These experiments determine the affinity of a radiolabeled ligand for its receptor and the density of receptors in a given tissue or cell preparation. By incubating a fixed amount of receptor with increasing concentrations of the radiolabeled ligand, one can determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax)[1][4].
-
Competitive Binding Assays: These assays are used to determine the affinity of an unlabeled test compound (like 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine) by measuring its ability to compete with a known radioligand for binding to the receptor. The output of this assay is the IC50 value, which can then be converted to the inhibition constant (Ki)[1][5][6].
Data Analysis: The Key to Insight
-
Scatchard Analysis: This is a graphical method of linearizing saturation binding data to determine Kd and Bmax. A plot of the ratio of bound to free radioligand versus the concentration of bound radioligand yields a straight line where the slope is -1/Kd and the x-intercept is Bmax[4][7][8][9].
-
Cheng-Prusoff Equation: This equation is used to calculate the Ki of a competitive inhibitor from its IC50 value, the concentration of the radioligand used, and the Kd of the radioligand for the receptor. The formula is: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand[10][11].
Part 2: Experimental Protocols
Preparation of Cell Membranes Expressing Alpha-2 Adrenergic Receptors
This protocol describes the preparation of crude cell membranes from a cell line recombinantly expressing the human alpha-2A adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human alpha-2A adrenergic receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold
-
Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 10% (w/v) sucrose, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
High-speed centrifuge
Procedure:
-
Grow cells to 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer containing protease inhibitors.
-
Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Radioligand Binding Assay
This protocol is to determine the Kd and Bmax of a suitable radioligand for the alpha-2A adrenergic receptor, for example, [3H]-RX821002 (a known alpha-2 antagonist).
Materials:
-
Prepared cell membranes
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Radioligand: [3H]-RX821002
-
Unlabeled ligand for non-specific binding (NSB) determination (e.g., 10 µM phentolamine)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would be 0.1 to 20 nM.
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of the unlabeled ligand solution.
-
Add 100 µL of the membrane preparation (typically 20-50 µg of protein) to each well.
-
Add 50 µL of the appropriate radioligand dilution to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium[12].
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester[12][13][14][15].
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding from the average total binding for each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand.
-
Perform a non-linear regression analysis to determine the Kd and Bmax.
-
Alternatively, perform a Scatchard analysis.
| Parameter | Description | Typical Value (Example) |
| Kd | Equilibrium dissociation constant | 1.5 nM |
| Bmax | Maximum number of binding sites | 850 fmol/mg protein |
Competitive Binding Assay with 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
This protocol will determine the affinity (Ki) of the unlabeled test compound, 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Materials:
-
Same as for the saturation binding assay.
-
Test Compound: 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, prepared in serial dilutions (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
Procedure:
-
Prepare serial dilutions of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total binding wells: 50 µL Assay Buffer
-
Non-specific binding wells: 50 µL of 10 µM phentolamine
-
Competition wells: 50 µL of each dilution of the test compound
-
-
Add 100 µL of the membrane preparation to each well.
-
Add 50 µL of the radioligand ([3H]-RX821002) at a fixed concentration (typically at or near its Kd) to all wells.
-
Incubate, filter, and count as described in the saturation binding protocol.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
| Parameter | Description |
| IC50 | Concentration of the test compound that inhibits 50% of specific radioligand binding. |
| Ki | Inhibition constant, a measure of the affinity of the test compound for the receptor. |
Part 3: Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for receptor binding assays.
Alpha-2 Adrenergic Receptor Signaling Pathway
The alpha-2 adrenergic receptor is a G-protein coupled receptor that primarily couples to the inhibitory G-protein, Gi.
Caption: Antagonism of the Alpha-2 Adrenergic Receptor Signaling Pathway.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine's binding affinity for the alpha-2 adrenergic receptor. Successful execution of these assays will yield crucial data (Kd, Bmax, Ki) that will inform its potential as a pharmacological tool or therapeutic lead.
Further studies should include:
-
Receptor Subtype Selectivity: Performing binding assays on other alpha-2 adrenergic receptor subtypes (α2B, α2C) to determine selectivity.
-
Functional Assays: Moving beyond binding to functional assays (e.g., cAMP accumulation assays, GTPγS binding assays) to determine if the compound is an agonist, antagonist, or inverse agonist.
-
In Vivo Studies: If in vitro data is promising, progressing to in vivo models to assess the physiological effects of the compound.
This structured approach will enable a thorough understanding of the pharmacological profile of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine and its potential for future drug development.
References
- Compositions and methods related to bicyclo[2.2.1]heptanamine-containing compounds.
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Saturation Binding. Springer Nature Experiments. [Link]
-
Alpha-2 adrenergic receptor. Wikipedia. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
Scatchard Plot for Ligand Receptor binding analysis. YouTube. [Link]
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Competitive Binding Data with One Class of Receptors. GraphPad. [Link]
-
Alpha(2)-adrenergic receptor signalling in hypertension. PubMed. [Link]
-
The I1-imidazoline receptor and its cellular signaling pathways. PubMed. [Link]
-
NMDA receptor. Wikipedia. [Link]
-
G protein-coupled receptor. Wikipedia. [Link]
-
Activation Mechanisms of the NMDA Receptor. NCBI. [Link]
-
Biochemistry, G Protein Coupled Receptors. StatPearls - NCBI Bookshelf. [Link]
-
Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. PNAS. [Link]
-
determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]
-
G protein-coupled receptor signaling: transducers and effectors. Signal Transduction and Targeted Therapy. [Link]
-
An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ACS Publications. [Link]
-
What are NMDA Receptors?. News-Medical.Net. [Link]
-
the scatchard plot.pptx. Slideshare. [Link]
-
Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. The Journal of Neuroscience. [Link]
-
G protein-coupled receptor signaling pathway. CUSABIO. [Link]
-
Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar. [Link]
-
Imidazoline binding sites and signal transduction pathways. PubMed. [Link]
-
IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]
-
Regulation of NMDA-Receptor Synaptic Transmission by Wnt Signaling. The Journal of Neuroscience. [Link]
-
Understanding Scatchard Plots. Chemistry Stack Exchange. [Link]
-
8.4: G-protein Coupled Receptors (GPCRs). Biology LibreTexts. [Link]
-
α-Adrenergic Signaling. QIAGEN GeneGlobe. [Link]
-
The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
-
ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube. [Link]
-
What are imidazoline receptor agonists and how do they work?. Patsnap Synapse. [Link]
-
An analysis on the slope of Scatchard plots. PubMed. [Link]
-
Imidazoline I2 receptors: an update. PMC - PubMed Central. [Link]
-
Imidazoline receptors and their endogenous ligands. PubMed. [Link]
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- 3. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results for "Saturation Binding" | Springer Nature Experiments [experiments.springernature.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Lesson 5 [pdg.cnb.uam.es]
- 7. youtube.com [youtube.com]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The synthesis of this bicyclic amine, a valuable building block in medicinal chemistry, often presents unique stereochemical and purification hurdles. This document provides in-depth, field-proven insights to ensure a successful and efficient synthesis.
I. Synthetic Overview & Key Challenges
The most common and adaptable route to 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine involves a two-step process:
-
Diels-Alder Reaction: Formation of the bicyclo[2.2.1]heptene (norbornene) skeleton.
-
Reductive Amination: Conversion of an intermediate aldehyde to the target primary amine.
Each of these stages presents specific challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a structured question-and-answer format.
II. Troubleshooting Guide: From Starting Materials to Final Product
This section is designed to address specific issues you may encounter during your experiments. The advice provided is based on established chemical principles and practical laboratory experience.
A. Diels-Alder Reaction: Synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)acetaldehyde
The initial step in this synthesis is the [4+2] cycloaddition of cyclopentadiene and an appropriate dienophile to form the norbornene scaffold. A common precursor is 2-(Bicyclo[2.2.1]hept-5-en-2-yl)acetaldehyde, which can be synthesized via the Diels-Alder reaction of cyclopentadiene with acrolein or a protected equivalent.
Question 1: My Diels-Alder reaction is giving a low yield of the desired norbornene adduct. What are the likely causes and how can I improve it?
Answer:
Low yields in the Diels-Alder reaction for this system can often be attributed to several factors:
-
Purity of Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. It is crucial to "crack" the dimer by heating it and distilling the monomer immediately before use. An excess of the dimer will lead to a lower concentration of the reactive diene and thus, a lower yield.
-
Reaction Temperature: While the Diels-Alder reaction is thermally driven, excessively high temperatures can promote retro-Diels-Alder reactions and polymerization of the diene and dienophile. For the reaction of cyclopentadiene with acrolein derivatives, a moderate temperature (typically between 0°C to room temperature) is recommended.[1]
-
Side Reactions of Acrolein: Acrolein is a reactive dienophile but is also prone to polymerization. To mitigate this, the reaction should be run in a suitable solvent and at a controlled temperature. Using a freshly distilled and inhibitor-free acrolein is also critical.
-
Endo/Exo Selectivity: The Diels-Alder reaction between cyclopentadiene and monosubstituted alkenes typically favors the endo product due to secondary orbital interactions.[1] However, the exo isomer is often the thermodynamically more stable product. The reaction conditions can influence this ratio. For some applications, a specific isomer is desired, which may require optimization of the reaction conditions or separation of the isomers later.
Troubleshooting Steps:
-
Ensure Monomeric Cyclopentadiene: Before setting up your reaction, heat dicyclopentadiene to its cracking temperature (around 170°C) and slowly distill the cyclopentadiene monomer (b.p. ~40°C). Use the freshly distilled monomer immediately.
-
Optimize Reaction Temperature: Start with a lower temperature (e.g., 0°C) and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.
-
Control Dienophile Concentration: Add the acrolein (or its equivalent) slowly to the solution of cyclopentadiene to maintain a low concentration of the dienophile and minimize polymerization.
-
Consider a Lewis Acid Catalyst: The use of a Lewis acid catalyst can accelerate the Diels-Alder reaction and may improve the endo/exo selectivity.[1] However, care must be taken as Lewis acids can also promote polymerization. A screening of different Lewis acids and concentrations may be necessary.
Question 2: I am observing a mixture of endo and exo isomers in my Diels-Alder product. How can I improve the stereoselectivity or separate the isomers?
Answer:
Controlling the stereoselectivity of the Diels-Alder reaction is a common challenge. While the kinetic product is often the endo isomer, the thermodynamic product is the exo isomer.
Strategies to Influence Stereoselectivity:
-
Reaction Temperature and Time: Running the reaction at lower temperatures generally favors the kinetically controlled endo product. Conversely, higher temperatures and longer reaction times can lead to equilibration and favor the thermodynamically more stable exo isomer.
-
Lewis Acid Catalysis: Certain Lewis acids can enhance the formation of one isomer over the other. The choice of Lewis acid and solvent can have a significant impact on the endo/exo ratio.[2]
Separation of Isomers:
If you are unable to achieve the desired stereoselectivity in the reaction, separation of the endo and exo isomers is necessary.
-
Chromatography: Flash column chromatography on silica gel is the most common method for separating diastereomers. A careful selection of the eluent system is crucial for achieving good separation.
-
Crystallization: In some cases, one of the isomers may be crystalline while the other is an oil, or they may have different solubilities, allowing for separation by fractional crystallization.
B. Reductive Amination: Synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
The second key step is the reductive amination of the aldehyde intermediate with an ammonia source to yield the target primary amine. This reaction involves the formation of an imine intermediate, which is then reduced in situ.
Question 3: My reductive amination is resulting in a low yield of the desired primary amine. What are the common pitfalls?
Answer:
Low yields in reductive amination can stem from several issues:
-
Incomplete Imine Formation: The formation of the imine from the aldehyde and ammonia is a reversible equilibrium. To drive the reaction forward, it is often necessary to remove the water that is formed. This can be achieved by using a dehydrating agent or by azeotropic distillation.
-
Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation (aldol reaction) under basic or acidic conditions. This is particularly a concern if the reaction is run at elevated temperatures.
-
Over-alkylation: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which can then be reduced. This is a common side reaction that reduces the yield of the desired primary amine.
-
Choice of Reducing Agent: The choice of reducing agent is critical. A mild reducing agent is needed that will selectively reduce the imine in the presence of the starting aldehyde.
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Ammonia Source | Use a large excess of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate). | This drives the imine formation equilibrium towards the product and minimizes the formation of secondary amines by keeping the concentration of the primary amine product relatively low. |
| pH Control | Maintain a slightly acidic pH (around 5-6). | This protonates the carbonyl group, making it more electrophilic for nucleophilic attack by ammonia, but does not significantly protonate the ammonia, which would render it non-nucleophilic. Acetic acid is a commonly used catalyst. |
| Reducing Agent | Use a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). | These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will readily reduce the protonated imine (iminium ion).[3] |
| Reaction Temperature | Maintain a low to moderate temperature (e.g., 0°C to room temperature). | This helps to minimize side reactions such as aldol condensation and over-alkylation. |
| Order of Addition | Pre-mix the aldehyde and ammonia source to allow for imine formation before adding the reducing agent. | This can help to favor the reduction of the imine over the starting aldehyde. |
Question 4: I am observing the formation of a significant amount of the secondary amine by-product. How can I suppress this?
Answer:
The formation of the secondary amine, bis(2-(bicyclo[2.2.1]heptan-2-yl)ethyl)amine, is a common issue in reductive aminations aiming for a primary amine.
Strategies to Minimize Secondary Amine Formation:
-
Use a Large Excess of the Ammonia Source: As mentioned previously, using a large excess of ammonia will statistically favor the reaction of the aldehyde with ammonia over the reaction with the primary amine product.
-
Slow Addition of the Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the ammonia source and the reducing agent will keep the concentration of the aldehyde low, further disfavoring the formation of the secondary amine.
-
One-Pot Procedure: A one-pot procedure where the imine is formed and reduced in situ is generally preferred for primary amine synthesis as it keeps the concentration of the primary amine product low throughout the reaction.
Question 5: The purification of my final product is challenging due to the presence of unreacted starting material and by-products. What is an effective work-up and purification strategy?
Answer:
The work-up and purification of basic amines can be tricky. A standard procedure involves:
-
Quenching the Reaction: Carefully quench the reaction by adding water or a dilute acid. Be cautious as quenching a reaction containing a borohydride reagent can generate hydrogen gas.
-
Basification: Make the aqueous solution basic (pH > 10) by adding a strong base like sodium hydroxide. This will ensure that your amine product is in its free base form and is soluble in organic solvents.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether, dichloromethane, or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the product.
-
Washing and Drying: Wash the combined organic extracts with brine to remove any remaining water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Purification:
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure is an effective method for purification.
-
Column Chromatography: If distillation is not feasible, column chromatography on silica gel can be used. However, amines can sometimes streak on silica gel. To avoid this, the silica gel can be pre-treated with a small amount of a base like triethylamine, or a solvent system containing a small percentage of triethylamine or ammonia in methanol can be used.
-
Salt Formation and Crystallization: The amine can be converted to a salt (e.g., hydrochloride or maleate) by treating the free base with the corresponding acid.[2] These salts are often crystalline and can be purified by recrystallization. The pure free base can then be regenerated by treatment with a base.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical endo/exo ratio I can expect from the initial Diels-Alder reaction?
A1: For the reaction of cyclopentadiene with acrolein, the kinetically favored product is the endo isomer, often in a ratio of 3:1 to 4:1 over the exo isomer when the reaction is carried out at or below room temperature.[1]
Q2: Can I use a different reducing agent for the reductive amination, like sodium borohydride (NaBH₄)?
A2: While sodium borohydride can be used, it is a more powerful reducing agent than NaBH₃CN or NaBH(OAc)₃. It can reduce the starting aldehyde in addition to the imine, which will lower the overall yield of the desired amine. If you do use NaBH₄, it is best to first form the imine and then add the reducing agent.
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the overall structure of the molecule and can be used to determine the ratio of endo and exo isomers if they are present.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of the sample and identifying any volatile impurities. The mass spectrum will also help to confirm the molecular weight of the product.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹.
Q4: Are there alternative synthetic routes to 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine?
A4: Yes, other routes exist, although they may be less common or involve more steps. Some alternatives include:
-
Reduction of 2-(Bicyclo[2.2.1]heptan-2-yl)acetonitrile: The nitrile can be prepared and then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
-
Hofmann or Curtius Rearrangement: Starting from 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid, one could envision a Hofmann rearrangement of the corresponding amide or a Curtius rearrangement of the acyl azide to yield the amine.
IV. Visualizing the Process
To aid in understanding the key transformations, the following diagrams illustrate the synthetic workflow and the mechanism of the crucial reductive amination step.
Caption: Synthetic workflow for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Caption: Simplified mechanism of reductive amination.
V. References
-
Compositions and methods related to bicyclo[2.2.1]heptanamine-containing compounds. WO2022140654A1. Google Patents.
-
Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2012). International Journal of Organic Chemistry, 2, 26-30.
-
Method of producing 2-ethylidene norbornane. RU2739032C1. Google Patents.
-
2-Norbornene. Organic Syntheses.
-
The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes. (2019). Pure and Applied Chemistry, 91(10), 1731-1740.
-
A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines. Benchchem.
-
Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. (2013). Russian Journal of Organic Chemistry, 49(8), 1122-1134.
-
Method for preparing 2-vinyl-norbornane. RU2665488C1. Google Patents.
-
Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Organic Syntheses.
-
Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing.
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses.
-
Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof. US7700802B2. Google Patents.
-
Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid... ResearchGate.
-
Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses.
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2013). Organic Letters, 15(21), 5550-5553.
-
Method for synthesizing 2-thiophene ethylamine. CN101885720B. Google Patents.
-
Reductive amination. Wikipedia.
-
Reaction of N-(2,3-epoxypropyl)arenesulfonamides with (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine. (2009). Russian Journal of Organic Chemistry, 45(4), 505-511.
-
Gabriel Synthesis Practice Problems. Pearson.
-
New Methodology for the Medium Scale Solid-Phase Synthesis of Small Drug Molecules. DTU Inside.
-
Bicyclo(2.2.1)heptane-2-methanamine. PubChem.
-
2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol. Amadis Chemical.
Sources
- 1. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Gabriel Synthesis Practice Questions & Answers – Page 1 | Organic Chemistry [pearson.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine and related bicyclic amines. The unique structural features of this compound, including its basicity and potential for stereoisomerism, present specific challenges that this guide aims to address.
I. Core Principles & Initial Considerations
Purifying 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, a primary aliphatic amine with a bulky, non-polar bicyclic core, requires careful consideration of its physicochemical properties. The primary amine group (pKa ≈ 10-11) is highly basic and prone to strong interactions with standard silica gel, which is inherently acidic due to the presence of silanol groups (Si-OH). This interaction is the root cause of many purification challenges. Furthermore, the synthesis of this molecule can often result in a mixture of exo and endo diastereomers, which can be difficult to separate due to their similar physical properties.[1]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My compound is streaking badly or not moving from the baseline on my silica gel TLC plate.
-
Cause: This is a classic sign of strong, irreversible adsorption of the basic amine to the acidic silanol groups on the silica gel. This interaction leads to poor peak shape (tailing) in column chromatography and can result in significant loss of the product.[2][3]
-
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[3] This "competing base" neutralizes the acidic sites on the silica, allowing the target amine to elute properly.
-
Recommended Modifier: Start by adding 0.5-2% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Alternative: For highly polar amines, a mobile phase of dichloromethane/methanol with 1-5% ammonium hydroxide can be effective.[3]
-
-
Stationary Phase Selection: If mobile phase modification is insufficient, consider using a less acidic or a basic stationary phase.
-
Neutral or Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.[2]
-
Deactivated Silica: Use commercially available "deactivated" or "base-washed" silica gel.
-
Reverse-Phase Chromatography (C18): This can be an excellent alternative, particularly for less polar amines. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and well-behaved chromatographically.
-
-
Question 2: I've successfully purified my amine using a TEA-modified eluent, but now I can't get rid of the triethylamine from my final product.
-
Cause: Triethylamine is a relatively high-boiling point (89 °C) liquid and can be difficult to remove completely, especially if your product is also a liquid or has a similar boiling point.
-
Solutions:
-
Co-evaporation (Azeotroping): Add a solvent that forms a low-boiling azeotrope with TEA, such as toluene or hexane, to your product and evaporate under reduced pressure.[4][5] Repeating this process several times is often effective at removing trace amounts of TEA.[4]
-
Acid-Base Extraction: If your product is stable to acid, dissolve the sample in a non-polar organic solvent (e.g., dichloromethane or diethyl ether) and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl).[6] The triethylamine will be protonated and move into the aqueous layer. You would then need to basify the aqueous layer and re-extract your target amine if it was also protonated and extracted. Caution: This method risks protonating and extracting your target amine as well.
-
Vacuum Drying: For solid products, drying under a high vacuum for an extended period, sometimes with gentle heating, can remove volatile impurities like TEA.[7]
-
Question 3: My analysis (e.g., NMR) shows that I have a mixture of isomers after purification. How can I separate the exo and endo diastereomers?
-
Cause: Exo and endo diastereomers of bicyclic systems often have very similar polarities, making their separation by standard chromatography challenging.[1] While they have different physical properties, these differences can be subtle.[1]
-
Solutions:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers.
-
Normal-Phase Chiral HPLC: Even though the isomers are diastereomers, a chiral stationary phase (e.g., polysaccharide-based) can often provide the necessary selectivity for separation.[8] The different 3D arrangements of the exo and endo isomers can lead to differential interactions with the chiral selector.
-
Method Development: A systematic approach to screening different columns and mobile phases is often necessary.[9]
-
-
Optimized Flash Chromatography: Meticulous optimization of the mobile phase for flash chromatography on a high-resolution silica column may provide partial or complete separation. Try using less polar solvent systems and running the column very slowly.
-
Derivatization: If separation of the amine is intractable, consider converting it to a derivative (e.g., an amide or carbamate). The resulting diastereomeric derivatives may have larger differences in polarity, making them easier to separate. The protecting group can then be removed after separation.
-
Crystallization: The separation of stereoisomers of norbornane derivatives has been achieved through crystallization of their salts with a chiral resolving agent.[10]
-
III. Frequently Asked Questions (FAQs)
Q1: How do I visualize 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine on a TLC plate?
Since this compound lacks a UV chromophore, it will not be visible under a standard 254 nm UV lamp.[11] You must use a chemical stain.
-
Ninhydrin Stain: This is an excellent choice for primary amines, typically producing a pink, purple, or red spot upon heating.[12]
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that works well for many functional groups, including amines.[13][14] It will appear as a yellow or brown spot on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often visualize amines as yellow-brown spots.[13][15]
Q2: Can I use reverse-phase chromatography for this purification?
Yes. Reverse-phase HPLC or flash chromatography can be very effective. The non-polar bicyclo[2.2.1]heptane core will interact well with the C18 stationary phase. A typical mobile phase would be a gradient of water/acetonitrile or water/methanol. An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is usually added to the mobile phase. This protonates the amine, which improves peak shape and retention.
Q3: My product seems to be degrading on the silica gel column. What can I do?
-
Check Stability: First, confirm instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears at the baseline, it's likely degrading. A 2D TLC can also be used to check for decomposition.[16]
-
Mitigation:
-
Use the methods described in Troubleshooting Question 1 to minimize interaction with silica (add TEA, use alumina).
-
Work quickly and avoid leaving the compound on the column for extended periods.
-
Consider reverse-phase chromatography, which is often gentler for acid-sensitive compounds.
-
IV. Experimental Protocol: Flash Chromatography with Basic Modifier
This protocol provides a general workflow for the purification of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
-
TLC Method Development:
-
Prepare a stock solution of your crude material.
-
Test various mobile phase systems. Start with a non-polar system like 95:5 Hexanes:Ethyl Acetate and gradually increase polarity.
-
To each test system, add 1% triethylamine (TEA). For example: 94:5:1 Hexanes:Ethyl Acetate:TEA.
-
Identify a solvent system that gives your desired product an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select a silica gel column appropriately sized for your sample amount (typically a 40-100x mass ratio of silica to crude material).
-
Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (containing 1% TEA). This step is critical to neutralize the silica before loading your sample.[3][17]
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the mobile phase or a compatible, low-polarity solvent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with your chosen mobile phase.
-
If a gradient is needed, slowly increase the proportion of the more polar solvent (e.g., from 5% to 20% Ethyl Acetate in Hexanes, keeping the TEA concentration constant at 1%).
-
Collect fractions and monitor them by TLC using a suitable stain (e.g., ninhydrin).
-
-
Work-up:
V. Visualizations & Data
Diagrams
Data Summary Table
| Parameter | Standard Silica Gel | Silica Gel + 1% TEA | Alumina (Neutral) | Reverse Phase (C18) |
| Interaction | Strong Acid-Base | Neutralized Acid Sites | Weak Lewis Acid | Hydrophobic |
| Typical Eluent | Hexanes/EtOAc | Hexanes/EtOAc + 1% TEA | Hexanes/EtOAc | Water/Acetonitrile + 0.1% FA |
| Peak Shape | Poor (Tailing) | Good (Symmetrical) | Good | Good |
| Risk of Degradation | High | Low | Low | Very Low |
| Best For | Not Recommended | General Purification | Robust Amines | Isomer Separation, Sensitive Amines |
References
- Organic Syntheses. (n.d.). (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL. Organic Syntheses Procedure.
- Google Patents. (n.d.). Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof.
- ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- PubMed. (2014). A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers.
- ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Reddit. (2015). Triethylamine removal.
- EPFL. (n.d.). TLC Visualization Reagents.
- Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Organic Chemistry. (n.d.). TLC stains.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- BenchChem. (2025). How to remove impurities from Triethylmethylammonium chloride synthesis.
- ResearchGate. (2019). How to seperate organic amine from silica gel?.
- AWS. (n.d.). Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes Supporting Information.
- AWS. (n.d.). Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes - Supporting Information.
- Science Forums. (2011). Amine purification.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Phenomenex. (n.d.). Chiral HPLC Separations.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Workup [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. epfl.ch [epfl.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. TLC stains [reachdevices.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Amine purification, - Chemistry - Science Forums [scienceforums.net]
Technical Support Center: Optimizing Diels-Alder Reactions for Norbornene Derivatives
Welcome to the technical support center for the optimization of Diels-Alder reactions involving norbornene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their cycloaddition reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Introduction to the Diels-Alder Reaction with Norbornene Derivatives
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, prized for its reliability and stereochemical control.[1] Norbornene and its derivatives are particularly interesting dienophiles in this reaction due to their strained bicyclic structure, which can lead to high reactivity and unique stereochemical outcomes. However, optimizing these reactions can present challenges, from achieving desired yields to controlling stereoselectivity. This guide will address these common issues with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions researchers have when working with Diels-Alder reactions of norbornene derivatives.
1. What are the fundamental requirements for a successful Diels-Alder reaction?
A successful Diels-Alder reaction requires a conjugated diene and a dienophile. For optimal reactivity, the diene should be electron-rich, and the dienophile should be electron-poor.[2] The diene must also be able to adopt an s-cis conformation to allow for the concerted [4+2] cycloaddition.[2]
2. Why is my Diels-Alder reaction with a norbornene derivative showing low or no yield?
Several factors can contribute to low yields in Diels-Alder reactions. Common culprits include:
-
Unfavorable electronic matching: The reaction is fastest when there is a significant electronic difference between the diene (electron-donating groups) and the dienophile (electron-withdrawing groups).[2] If both components are electron-rich or electron-poor, the reaction rate will be significantly lower.
-
Steric hindrance: Bulky substituents on either the diene or the norbornene derivative can sterically hinder the approach of the reactants, slowing down or preventing the reaction.
-
Reversibility of the reaction: The Diels-Alder reaction is reversible, and this retro-Diels-Alder reaction becomes more favorable at higher temperatures.[1][3]
-
Incorrect reaction conditions: Factors such as temperature, solvent, and the presence of catalysts can dramatically impact the reaction outcome.[4]
-
Purity of reagents: Impurities in the starting materials or solvents can inhibit the reaction.[5]
3. How can I control the endo/exo selectivity of my reaction?
The endo product is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions that stabilize the transition state.[1] However, the exo product is typically the thermodynamically more stable product due to reduced steric hindrance.[3][6] To control selectivity:
-
Lower temperatures generally favor the formation of the endo product.
-
Higher temperatures can lead to an equilibrium between the endo and exo products, potentially favoring the more stable exo isomer.[3]
-
Lewis acid catalysts can enhance endo selectivity by coordinating to the dienophile and exaggerating the secondary orbital interactions.[1][7]
-
Solvent choice can also influence selectivity, with polar solvents sometimes enhancing the preference for the endo product.[1][8] It is important to note that for some norbornene systems, the exo product may be favored due to steric effects.[9]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers systematic approaches to resolving them.
Problem 1: Low or No Product Formation
Question: I have set up my Diels-Alder reaction with a substituted norbornene and a diene, but after the recommended reaction time, I see very little or no product formation by TLC or GC-MS. What should I do?
Answer:
A low or nonexistent yield can be frustrating, but it is a common issue with a systematic path to resolution. Here is a workflow to diagnose and solve the problem:
Troubleshooting Low Yields
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Purity: Ensure your diene and norbornene derivative are pure. Contaminants can act as inhibitors.[5] Use techniques like NMR or GC-MS to verify purity and repurify if necessary.
-
Stoichiometry: Accurately measure your reagents. Sometimes, using a slight excess (1.1-1.5 equivalents) of the more stable or readily available reagent can drive the reaction to completion.[4] However, a large excess can sometimes lead to side products.[4]
-
-
Optimize Reaction Conditions:
-
Temperature: The "right" temperature is crucial. While heat is often required to overcome the activation energy, excessive heat can promote the retro-Diels-Alder reaction.[3][10] If your reaction is reversible, running it at the lowest possible temperature that still allows for a reasonable reaction rate is ideal. Conversely, if the reaction is slow due to a high activation barrier, a higher temperature may be necessary.[11]
-
Solvent: The choice of solvent can significantly impact reaction rates.[8] Polar solvents, including water, can accelerate some Diels-Alder reactions due to hydrophobic effects and stabilization of the polar transition state.[1] Non-polar solvents are also commonly used, and the optimal choice is often system-dependent.[8]
-
Pressure: Applying high pressure can increase the rate of Diels-Alder reactions as the transition state has a smaller volume than the reactants.[12][13] If you have access to high-pressure equipment, this can be a powerful tool for sluggish reactions.
-
-
Consider Catalysis:
-
Lewis Acids: Lewis acid catalysts (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂, TiCl₄) can dramatically accelerate Diels-Alder reactions by coordinating to the dienophile. This makes the dienophile more electron-poor and lowers its LUMO energy, enhancing the interaction with the diene's HOMO.[7][14][15]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[16][17][18][19]
-
Problem 2: Poor or Incorrect Stereoselectivity
Question: My reaction is producing a mixture of endo and exo isomers, but I need to synthesize a single stereoisomer. How can I improve the selectivity?
Answer:
Controlling stereoselectivity is a common challenge in Diels-Alder reactions. The endo product is usually the kinetically favored isomer, while the exo is thermodynamically more stable. Here’s how you can influence the outcome:
Strategies for Controlling Stereoselectivity
| Strategy | Effect on Selectivity | Mechanistic Rationale |
| Lower Reaction Temperature | Favors endo product | The transition state leading to the endo product is stabilized by secondary orbital interactions, giving it a lower activation energy. At lower temperatures, the reaction is under kinetic control.[3] |
| Higher Reaction Temperature | Can favor exo product | At higher temperatures, the reaction can become reversible, allowing for equilibration to the more thermodynamically stable exo isomer, which has less steric strain.[3] |
| Lewis Acid Catalysis | Generally enhances endo selectivity | The Lewis acid coordinates to the dienophile, increasing the magnitude of the secondary orbital interactions in the endo transition state, further lowering its energy relative to the exo transition state.[1][7] |
| Solvent Choice | Varies; polar solvents can favor endo | Polar solvents can stabilize the more polar endo transition state. However, the effect is highly system-dependent.[1][8] |
| Bulky Substituents | Can favor exo product | Significant steric hindrance can override the electronic preference for the endo product, making the less hindered exo pathway more favorable.[1] |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder for Enhanced Endo Selectivity
This protocol provides a general procedure for using a Lewis acid to improve the endo selectivity of a Diels-Alder reaction between a diene and a norbornene derivative dienophile.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
Ensure the diene and norbornene derivative are pure and dry.
-
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the norbornene derivative (1.0 eq) and the anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.
-
-
Addition of Lewis Acid:
-
Slowly add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) to the stirred solution of the dienophile. The addition should be done portion-wise for solids or dropwise for solutions to control any exotherm.
-
Stir the mixture for 15-30 minutes to allow for complexation of the Lewis acid with the dienophile.
-
-
Addition of Diene:
-
Slowly add the diene (1.0-1.2 eq) to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water, or Rochelle's salt solution for aluminum-based Lewis acids).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Characterize the product and determine the endo/exo ratio using ¹H NMR spectroscopy. The coupling constants of the bridgehead protons can often be used to distinguish between the isomers.[20]
-
Analytical Techniques for Monitoring Diels-Alder Reactions
Effective monitoring is key to optimizing reaction conditions. Here are some common analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts. It is also useful for identifying the components of a reaction mixture.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the Diels-Alder adduct and for determining the stereochemical outcome (endo/exo ratio).
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for monitoring reactions with non-volatile or thermally sensitive compounds and for quantitative analysis of product ratios.
Conclusion
The Diels-Alder reaction of norbornene derivatives is a versatile and powerful transformation in organic synthesis. By understanding the underlying principles of reactivity and selectivity, and by systematically troubleshooting common experimental issues, researchers can optimize their reaction conditions to achieve high yields of the desired products. This guide provides a framework for addressing these challenges, empowering you to harness the full potential of this important cycloaddition reaction.
References
-
Diels–Alder reaction - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
The Diels-Alder Reaction - Master Organic Chemistry. (2017, August 30). Retrieved January 25, 2026, from [Link]
-
Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018, February 9). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
The simplest Diels–Alder reactions are not endo-selective - RSC Publishing. (2020, October 6). Retrieved January 25, 2026, from [Link]
-
Lewis acid catalyst system for Diels–Alder reaction | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Modeling mechanochemistry: pressure dependence of Diels–Alder cycloaddition reaction kinetics - RSC Publishing. (n.d.). Retrieved January 25, 2026, from [Link]
-
Optimization of reaction conditions for Diels-Alder reaction between... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Microwave-Assisted Solvent-Free Diels-Alder Reaction - A Fast and Simple Route to Various 5,6-Substituted Norbornenes and Polychlorinated Norbornenes | Request PDF - ResearchGate. (2025, August 10). Retrieved January 25, 2026, from [Link]
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? - Quora. (2018, April 18). Retrieved January 25, 2026, from [Link]
-
High-level Computational Study of the Site-, Facial- and Stereoselectivities for the Diels-Alder Reaction Between o-Benzoquinone and Norbornadiene - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
GC-MS monitoring of the electrocatalytic Diels–Alder reaction between 1... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved January 25, 2026, from [Link]
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Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights - MDPI. (2024, October 21). Retrieved January 25, 2026, from [Link]
-
Cyclic Dienes and Dienophiles in the Diels-Alder Reaction - Master Organic Chemistry. (2017, September 8). Retrieved January 25, 2026, from [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Computational model of the formation of novel nitronorbornene analogs via Diels–Alder process - ResearchGate. (2025, August 9). Retrieved January 25, 2026, from [Link]
-
Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction. (n.d.). Retrieved January 25, 2026, from [Link]
-
Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene - Max Wilson Lab. (2021, July 26). Retrieved January 25, 2026, from [Link]
-
A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 25, 2026, from [Link]
-
Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps. (n.d.). Retrieved January 25, 2026, from [Link]
-
Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps. (n.d.). Retrieved January 25, 2026, from [Link]
-
Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. (n.d.). Retrieved January 25, 2026, from [Link]
-
The origin of exo-stereoselectivity of norbornene in hetero Diels–Alder reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 25, 2026, from [Link]
-
Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines - RSC Publishing. (n.d.). Retrieved January 25, 2026, from [Link]
-
Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride | Request PDF - ResearchGate. (2025, August 7). Retrieved January 25, 2026, from [Link]
-
Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
-
Screening Diels–Alder reaction space to identify candidate reactions for self-healing polymer applications - Digital Discovery (RSC Publishing). (n.d.). Retrieved January 25, 2026, from [Link]
-
Effect of solvent motions on the dynamics of the Diels-Alder reaction - Lirias. (n.d.). Retrieved January 25, 2026, from [Link]
-
Solvation effects drive the selectivity in Diels–Alder reaction under hyperbaric conditions - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 25, 2026, from [Link]
-
endo / exo Stereoselectivity in Diels Alder Reactions of α , β -Dialkylated Conjugated Enals to Cyclic 1,3-Dienes: Intermediates in the Synthesis of (−)- β -Santalol and Its Analogs - ResearchGate. (2025, August 6). Retrieved January 25, 2026, from [Link]
-
Microwave-assisted Diels–Alder polycondensation of proton conducting poly(phenylene)s - Polymer Chemistry (RSC Publishing). (2019, February 23). Retrieved January 25, 2026, from [Link]
-
Diels Alder Reaction: Organic Chemistry PRACTICE PROBLEMS - YouTube. (2023, January 16). Retrieved January 25, 2026, from [Link]
-
Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
1.3: Diels-Alder_Reactions - Chemistry LibreTexts. (2021, May 2). Retrieved January 25, 2026, from [Link]
-
Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC - PubMed Central. (2009, August 11). Retrieved January 25, 2026, from [Link]
-
Diels Alder Reaction Mechanism and Product Trick by Leah4sci - YouTube. (2015, February 21). Retrieved January 25, 2026, from [Link]
-
14.5: Characteristics of the Diels-Alder Reaction - Chemistry LibreTexts. (2022, September 24). Retrieved January 25, 2026, from [Link]
-
A facile microwave-assisted Diels-Alder reaction of vinylboronates - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
38.04 Rate and Regioselectivity in Diels-Alder Reactions - YouTube. (2020, May 24). Retrieved January 25, 2026, from [Link]
-
Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines - RSC Publishing. (2022, July 14). Retrieved January 25, 2026, from [Link]
-
Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes - PMC - NIH. (2013, April 1). Retrieved January 25, 2026, from [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. (2018, September 3). Retrieved January 25, 2026, from [Link]
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- 7. ias.ac.in [ias.ac.in]
- 8. Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights [mdpi.com]
- 9. The origin of exo-stereoselectivity of norbornene in hetero Diels–Alder reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. max-wilson.mcdb.ucsb.edu [max-wilson.mcdb.ucsb.edu]
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- 13. Solvation effects drive the selectivity in Diels–Alder reaction under hyperbaric conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-assisted Diels–Alder polycondensation of proton conducting poly(phenylene)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A facile microwave-assisted Diels-Alder reaction of vinylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
Welcome to the technical support center for the scale-up synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and practical experience.
I. Overview of Synthetic Strategy
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine on a larger scale typically involves a multi-step process. A common and logical route commences with the Diels-Alder reaction to construct the bicyclo[2.2.1]heptene core, followed by functional group manipulation to introduce the ethylamine side chain. A representative synthetic pathway is the reduction of 2-(Bicyclo[2.2.1]heptan-2-yl)acetonitrile.
This guide will focus on the challenges inherent in two key stages:
-
Stereoselective formation of the bicyclo[2.2.1]heptane precursor.
-
Reduction of the nitrile to the desired primary amine.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Controlling Stereoselectivity in the Diels-Alder Reaction
Question: We are struggling with a low yield of the desired exo-isomer in the initial Diels-Alder reaction between cyclopentadiene and acrylonitrile. The literature suggests the endo-isomer is the kinetic product. How can we improve the exo-selectivity on a larger scale?
Answer: This is a classic challenge in norbornene chemistry. The endo product is often favored kinetically due to secondary orbital interactions. However, the exo isomer is typically the thermodynamically more stable product. On a larger scale, there are several strategies to favor the formation of the exo-isomer:
-
Thermal Isomerization: Prolonged heating of the reaction mixture can facilitate the retro-Diels-Alder reaction of the less stable endo-isomer, followed by re-cycloaddition to form the more stable exo-product. Careful optimization of temperature and reaction time is crucial to prevent byproduct formation.
-
Lewis Acid Catalysis: While many Lewis acids enhance the rate of the Diels-Alder reaction, they can also influence the endo/exo selectivity. Some sterically bulky Lewis acids may favor the formation of the exo-isomer. Experimentation with various Lewis acids (e.g., ZnCl₂, AlCl₃, Et₂AlCl) and their stoichiometry is recommended.
-
Solvent Effects: The choice of solvent can impact the transition state energies of the endo and exo pathways. A patent for a related bicyclo[2.2.1]heptanamine synthesis found that using hexafluoroisopropanol as a solvent significantly improved the endo-selectivity at a lower temperature, suggesting that solvent choice can dramatically influence stereochemical outcomes.[1] While this favored the endo product, it highlights the power of solvent screening to control stereochemistry.
Troubleshooting Protocol: Optimizing Exo-Isomer Yield
| Parameter | Problem Indication | Recommended Action | Rationale |
| Reaction Temperature | High endo:exo ratio | Gradually increase reaction temperature and monitor isomer ratio over time. | Favors thermodynamic product distribution. |
| Reaction Time | Incomplete isomerization | Extend reaction time at elevated temperature. | Allows the reaction to reach thermodynamic equilibrium. |
| Lewis Acid | No improvement in selectivity | Screen a panel of Lewis acids with varying steric bulk. | Steric hindrance can disfavor the endo transition state. |
| Solvent | Poor selectivity | Conduct small-scale solvent screening with polar aprotic and protic solvents. | Solvent polarity can influence the stability of the transition states. |
FAQ 2: Incomplete Nitrile Reduction and Byproduct Formation
Question: During the catalytic hydrogenation of 2-(Bicyclo[2.2.1]heptan-2-yl)acetonitrile to the target amine, we are observing significant amounts of the corresponding secondary and tertiary amines. How can we improve the selectivity for the primary amine?
Answer: The formation of secondary and tertiary amines is a common issue in nitrile reductions, arising from the reaction of the initially formed primary amine with the intermediate imine, followed by further reduction. This is particularly problematic at larger scales where localized high concentrations and temperatures can occur.
Key Control Parameters:
-
Catalyst Choice: Raney Nickel and Raney Cobalt are commonly used for this transformation. The choice of catalyst, its activity, and loading are critical. Some studies on related nitrile hydrogenations have shown that Raney cobalt can be reused multiple times without significant loss of activity or selectivity.
-
Ammonia Addition: The addition of ammonia to the reaction mixture is a widely used and effective method to suppress the formation of secondary and tertiary amines. Ammonia competes with the primary amine for reaction with the imine intermediate.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Alcohols, such as methanol or ethanol, are often used.
-
Hydrogen Pressure and Temperature: These parameters need to be carefully controlled to ensure complete reduction of the nitrile without promoting side reactions.
Troubleshooting Protocol: Selective Nitrile Reduction
| Parameter | Problem Indication | Recommended Action | Rationale |
| Selectivity | High levels of secondary/tertiary amines | Add anhydrous ammonia to the reaction mixture. | Ammonia shifts the equilibrium away from secondary amine formation. |
| Reaction Rate | Sluggish or incomplete conversion | Increase hydrogen pressure and/or temperature incrementally. | Provides sufficient energy for the reduction to proceed to completion. |
| Catalyst Activity | Inconsistent results | Ensure proper handling and activation of the Raney Nickel/Cobalt catalyst. | Catalyst activity is crucial for efficient and selective reduction. |
| Work-up | Product loss or contamination | Implement a carefully designed extraction and distillation procedure. | Ensures isolation of the pure primary amine. |
FAQ 3: Purification Challenges of the Final Product
Question: We are finding it difficult to purify the final 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine by distillation due to its high boiling point and potential for decomposition. Are there alternative purification strategies for large-scale production?
Answer: While fractional distillation under reduced pressure is the most common method for purifying liquid amines, challenges can arise with high-boiling, thermally sensitive compounds. In such cases, alternative strategies should be considered:
-
Salt Formation and Recrystallization: The basic nature of the amine allows for the formation of crystalline salts (e.g., hydrochloride, sulfate, tartrate). This is an excellent method for purification on a large scale. The amine salt can be precipitated from a suitable solvent, isolated by filtration, and then, if necessary, the free amine can be regenerated by treatment with a base. A patent for a similar compound utilized precipitation as the hydrochloride salt for purification, avoiding chromatography.[1]
-
Melt Crystallization: For compounds that are solid at or near room temperature, melt crystallization can be a highly effective, solvent-free purification technique.
-
Supercritical Fluid Chromatography (SFC): While often considered a laboratory-scale technique, preparative SFC is becoming increasingly viable for industrial-scale purifications, offering advantages in terms of speed and reduced solvent consumption compared to traditional liquid chromatography.
Workflow for Purification via Salt Formation
Caption: Purification workflow via salt formation.
III. Safety Considerations in Scale-Up
The scale-up of any chemical process introduces new safety challenges that must be rigorously addressed.
-
Diels-Alder Reaction: The use of cyclopentadiene, which readily dimerizes, requires careful handling. The reaction can be exothermic, necessitating robust temperature control, especially on a large scale.
-
Nitrile Reduction: Catalytic hydrogenation with Raney Nickel or Cobalt involves flammable hydrogen gas under pressure and a pyrophoric catalyst. Strict adherence to standard operating procedures for hydrogenation is mandatory.
-
Handling of Reagents and Products: Amines can be corrosive and toxic. Appropriate personal protective equipment (PPE) must be worn at all times. Ensure adequate ventilation to avoid inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough hazard and operability (HAZOP) study before commencing any large-scale synthesis.
IV. References
-
Google Patents. (n.d.). Compositions and methods related to bicyclo[2.2.1] heptanamine-containing compounds. Retrieved January 25, 2026, from
Sources
analytical techniques for monitoring the purity of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
Welcome to the comprehensive technical support guide for monitoring the purity of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical techniques essential for ensuring the quality and integrity of this critical compound. As a primary amine with a complex bicyclic structure, 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine presents unique analytical challenges. This guide will equip you with the knowledge to develop robust analytical methods, troubleshoot common issues, and interpret your data with confidence.
The Criticality of Purity in 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
Ensuring the purity of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is paramount in research and pharmaceutical development. Impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and stability. Potential impurities may arise from the synthetic route, including starting materials, reagents, by-products, and degradation products. Therefore, a multi-faceted analytical approach is necessary for comprehensive purity assessment.
This guide will focus on the three most powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile impurities in 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine. However, the primary amine functionality can lead to challenging chromatographic behavior.
Troubleshooting Guide: GC-MS Analysis
Q1: I'm observing significant peak tailing for my 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine peak. What is the cause and how can I resolve it?
A1: Peak tailing is a common issue when analyzing primary amines by GC and is primarily caused by the interaction of the lone pair of electrons on the nitrogen atom with active sites (silanol groups) on the surface of the injector liner and the GC column.[1][2] This reversible adsorption leads to a delayed elution for a portion of the analyte molecules, resulting in a tailed peak.
Causality and Resolution Workflow:
Caption: Troubleshooting workflow for peak tailing in GC analysis of amines.
Q2: My sensitivity is low, and I'm not detecting trace impurities. How can I improve my detection limits?
A2: Low sensitivity can stem from several factors, including analyte loss in the GC system, inefficient ionization in the mass spectrometer, or a suboptimal injection technique.
-
Inlet Adsorption: As with peak tailing, active sites in the inlet can irreversibly adsorb a portion of your analyte, reducing the amount that reaches the detector. Ensure your inlet liner is properly deactivated.
-
Derivatization for Enhanced Detection: Derivatization not only improves peak shape but can also enhance sensitivity.[3] Introducing fluorinated groups via derivatization can significantly improve sensitivity with an electron-capture detector (ECD) or provide characteristic mass fragments for selective monitoring in MS.
-
Injection Parameters: Optimize your injection volume and split ratio. A splitless injection will introduce more analyte onto the column, increasing sensitivity, but may require careful optimization of the solvent focusing effect to maintain good peak shape.
Experimental Protocol: GC-MS Purity Assay (with Derivatization)
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent.[4]
-
Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Allow the sample to cool to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | Base-deactivated 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Split (50:1) or Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Section 2: High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
HPLC is a versatile technique for the purity assessment of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, especially for non-volatile impurities and for the critical task of separating its stereoisomers.
Troubleshooting Guide: HPLC Analysis
Q1: I am trying to develop a chiral HPLC method to separate the enantiomers of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, but I am not achieving baseline separation. What should I try?
A1: Chiral separations are highly specific and depend on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[5] Achieving baseline separation often requires methodical optimization of the mobile phase and column chemistry.
Chiral Method Development Workflow:
Caption: A systematic approach to optimizing chiral HPLC separations.
Q2: My peaks are broad and asymmetrical in my reverse-phase HPLC analysis. What could be the issue?
A2: Similar to GC, peak asymmetry in HPLC for amines is often due to secondary interactions with the stationary phase.
-
Silanol Interactions: Residual silanol groups on the silica support of C18 columns can interact with the basic amine, causing tailing.
-
Mobile Phase pH: The pH of the mobile phase is critical. At a pH well below the pKa of the amine, it will be protonated, which can lead to better peak shapes on some columns. However, this can also increase its polarity and reduce retention.
-
Use of Additives: Adding a competing base, such as triethylamine, to the mobile phase can help to saturate the active sites on the stationary phase, leading to improved peak symmetry.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation:
-
Dissolve an accurately weighed amount of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column[6] |
| Mobile Phase | n-Hexane:Isopropanol (80:20 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine and for quantitative purity determination (qNMR).
FAQs: NMR Analysis
Q1: How can I use NMR to determine the purity of my sample?
A1: Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the analyte itself. The purity is determined by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. A patent for a related compound mentions the use of qNMR to determine a purity of 95%.[7]
Q2: What are the key considerations for accurate qNMR?
A2: For accurate qNMR, several experimental parameters must be carefully controlled:
-
Choice of Internal Standard: The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte or impurity signals. It should also be stable and not react with the sample or solvent. Maleic acid is a common choice.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals being integrated) must be used to ensure complete relaxation of all nuclei between scans. This is crucial for accurate integration.
-
Signal-to-Noise Ratio: A high signal-to-noise ratio is required for precise integration. This can be achieved by increasing the number of scans.
Q3: How can I distinguish between the different diastereomers of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine using NMR?
A3: A detailed 1H and 13C NMR study of the four diastereomers of a closely related compound, 2-(1-aminoethyl)bicyclo[2.2.1]heptane, has been reported.[8] The chemical shifts of the C(6) and C(7) atoms are particularly sensitive to the exo or endo configuration of the substituent at the C(2) position. Two-dimensional NMR techniques, such as COSY and HSQC, are essential for the complete assignment of all proton and carbon signals for each diastereomer.[8]
Experimental Protocol: ¹H NMR for Purity and Diastereomeric Ratio
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine into an NMR tube.
-
Add a precise amount of a certified internal standard (e.g., 5-10 mg of maleic acid).
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the salt form of the amine).
-
Ensure complete dissolution.
-
-
NMR Spectrometer Parameters (Example for a 400 MHz spectrometer):
| Parameter | Recommended Setting |
| Pulse Program | Standard 90° pulse |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Number of Scans | 16 or higher for good signal-to-noise |
| Relaxation Delay | 30 seconds (for qNMR) |
| Spectral Width | -2 to 12 ppm |
References
-
Phenomenex Inc. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]
-
Agilent Technologies, Inc. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
Suzuki, O., et al. (1983). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 277, 1-25. [Link]
- Cheal, G., et al. (2022). Compositions and methods related to bicyclo[2.2.1] heptanamine-containing compounds.
-
Zhang, Y., et al. (2014). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 52(8), 863-868. [Link]
-
Ilisz, I., et al. (2012). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Journal of Separation Science, 35(19), 2639-2647. [Link]
-
Sumika Chemical Analysis Service, Ltd. Chiral Columns for enantiomer separation by HPLC. [Link]
-
Plekhanova, N. G., et al. (2010). NMR study of diastereoisomerism of 2-(1-aminoethyl)bicyclo[2.2.1]heptane and its hydrochloride (deitiforin). Russian Chemical Bulletin, 59(1), 125-131. [Link]
-
Restek Corporation. GC Troubleshooting—Tailing Peaks. [Link]
-
Taylor, T. (2021). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Asfaw, A. A., et al. (2019). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Critical Reviews in Analytical Chemistry, 49(4), 325-343. [Link]
-
Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC Europe. [Link]
-
PubChem. 2-(1'-Aminoethyl)bicyclo(2.2.1)heptane. National Center for Biotechnology Information. [Link]
-
Patai, S. (Ed.). (2007). HPLC separation of enantiomers using chiral stationary phases. John Wiley & Sons. [Link]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Stereoisomeric Activity of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. This guide provides a comparative analysis of the endo and exo isomers of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, a rigid bicyclic scaffold of significant interest in drug design. While direct comparative biological data for the unsubstituted parent compounds is limited in publicly available literature, this guide extrapolates from closely related analogues to provide insights into the expected differences in their pharmacological profiles. By examining the fundamental principles of stereochemistry in the bicyclo[2.2.1]heptane system and analyzing relevant experimental data, we can build a predictive framework for the differential activity of these isomers.
The Criticality of Stereoisomerism: Understanding the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane, or norbornane, system is a bridged ring structure that imparts significant conformational rigidity. This rigidity is advantageous in drug design as it can lead to higher receptor selectivity and reduced off-target effects by presenting a well-defined orientation of pharmacophoric groups to a biological target.
Substituents at the C2 position of the bicyclo[2.2.1]heptane ring can exist as two distinct stereoisomers:
-
Endo : The substituent is oriented towards the six-membered ring of the bicyclic system.
-
Exo : The substituent is oriented away from the six-membered ring.
This seemingly subtle difference in spatial orientation can have profound implications for a molecule's interaction with biological macromolecules, such as receptors and enzymes, which are themselves chiral environments. The differential accessibility of the substituent in the endo and exo positions can lead to significant variations in binding affinity, efficacy, and overall pharmacological effect. It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit widely varying biological activities, with one isomer often being significantly more potent or having a different pharmacological profile than the other(s)[1].
Synthesis of endo- and exo-2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
The synthesis of specific stereoisomers of 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine typically involves stereoselective reduction of an intermediate oxime or ketone. For instance, a mixture of endo- and exo-1-(bicyclo[2.2.1]heptan-2-yl)ethanone can be subjected to reductive amination to yield a mixture of the corresponding ethanamine isomers[2]. The separation of these isomers can often be achieved through chromatographic techniques.
The Diels-Alder reaction is a common method for constructing the bicyclo[2.2.1]heptene skeleton, which can then be reduced to the saturated heptane system. In many Diels-Alder reactions, the endo isomer is the kinetically favored product, while the exo isomer is the more thermodynamically stable product. The choice of reaction conditions can therefore influence the isomeric ratio of the final product.
Comparative Biological Activity: Insights from Conformationally Rigid Analogues
Direct, publicly available experimental data comparing the biological activity of endo- and exo-2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is scarce. However, a study on conformationally rigid analogues of norfenfluramine, which incorporate the 2-aminobicyclo[2.2.1]heptane moiety, provides valuable insights into how the endo versus exo stereochemistry can dictate pharmacological effects[3].
Norfenfluramine is a serotonin-releasing agent, and its activity is dependent on its conformation. The study investigated four conformationally-rigid norfenfluramine analogues, including endo- and exo-2-amino-6-trifluoromethylbenzonorbornenes, to probe the conformational requirements for its pharmacological actions in mice.
Experimental Data from Norfenfluramine Analogues
| Isomer | Effect on Spontaneous Locomotor Activity | Analgesic Activity |
| endo-2-amino-6-trifluoromethylbenzonorbornene | Little to no effect | Weakly analgesic |
| exo-2-amino-6-trifluoromethylbenzonorbornene | Decrease in activity (similar to norfenfluramine) | Analgesic potency similar to fenfluramine |
Data extrapolated from Gray et al., 1993[3]
Interpretation and Causality
The results of this study strongly suggest that the exo-isomer is the biologically active conformation for mimicking the effects of norfenfluramine[3]. The exo-2-amino isomer was capable of causing a decrease in spontaneous motor activity, similar to norfenfluramine, while the endo-2-amino isomer had little to no effect[3]. Furthermore, only the exo-2-amino isomer exhibited analgesic potency comparable to that of fenfluramine[3].
This differential activity can be attributed to the steric presentation of the amine group to its biological target, likely the serotonin transporter (SERT). The exo configuration allows the amine to be more accessible for binding and subsequent induction of serotonin release, whereas the endo position may be sterically hindered, preventing an optimal interaction with the transporter.
The following diagram illustrates the general workflow for evaluating the biological activity of these isomers.
Caption: Experimental workflow for the comparative study of endo and exo isomer activity.
Predicted Differential Activity of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine Isomers
Based on the principles of stereochemistry and the experimental evidence from the norfenfluramine analogues, we can predict the likely differences in the biological activity of endo- and exo-2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
It is plausible that these isomers will exhibit differential activity at monoamine transporters (e.g., SERT, DAT, NET) or other receptors where the presentation of the primary amine is crucial for binding.
The following diagram illustrates the hypothetical interaction at a receptor binding site.
Caption: Hypothetical differential binding of exo and endo isomers to a receptor.
Experimental Protocols
To definitively determine the comparative activity of endo- and exo-2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, the following experimental protocols are recommended:
Radioligand Binding Assays
Objective: To determine the binding affinity of the endo and exo isomers to a panel of relevant receptors and transporters (e.g., SERT, DAT, NET, and various adrenergic, dopaminergic, and serotonergic receptors).
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor or transporter.
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compounds (endo and exo isomers).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the inhibition constant (Ki) for each isomer by nonlinear regression analysis of the competition binding data.
In Vitro Functional Assays (e.g., Neurotransmitter Uptake/Release)
Objective: To assess the functional activity of the isomers as inhibitors or substrates of monoamine transporters.
Methodology (for uptake inhibition):
-
Cell Culture: Use cells stably expressing the transporter of interest (e.g., HEK293-SERT).
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds.
-
Substrate Addition: Add a radiolabeled substrate (e.g., [³H]5-HT for SERT).
-
Incubation and Termination: Incubate for a defined period and then terminate the uptake by washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Calculate the IC₅₀ value for each isomer, representing the concentration that inhibits 50% of the substrate uptake.
Conclusion
References
-
Gray, N. M., Lu, M. C., & Bhargava, H. N. (1993). Pharmacological evaluation of 2-amino-6(7)- and 9-amino-6-trifluoromethylbenzonorbornenes, the conformationally rigid analogues of norfenfluramine in mice. General Pharmacology: The Vascular System, 24(6), 1343–1349. [Link]
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Smith, A. M., & Williams, M. (2016). The importance of chirality in drug design and development. Future Medicinal Chemistry, 8(14), 1643–1646. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93873, 1-Bicyclo(2.2.1)hept-2-ylethanone. Retrieved January 26, 2026 from [Link].
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Probe Reports from the NIH Molecular Libraries Program. (2010). Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9. Bethesda (MD): National Center for Biotechnology Information (US). [Link]
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- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of 2-amino-6(7)- and 9-amino-6-trifluoromethylbenzonorbornenes, the conformationally rigid analogues of norfenfluramine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine in Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Neuroprotective Candidate
The quest for novel therapeutic agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. Within this landscape, small molecules capable of modulating critical neuronal pathways offer significant promise. This guide focuses on the validation of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, a structurally intriguing compound featuring a rigid bicycloalkane scaffold. While direct extensive research on this specific molecule is emerging, the broader class of bicyclo[2.2.1]heptane-amines has demonstrated significant potential as modulators of key neurological targets.[1][2][3] This document provides a framework for validating its therapeutic potential, comparing its hypothesized performance with established and related compounds, and presenting the requisite experimental methodologies for its comprehensive evaluation.
Derivatives of the bicyclo[2.2.1]heptane nucleus have been identified as selective imidazoline I1 receptor agents, alpha-2-adrenergic blocking agents, and, most notably, as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][3] The latter is a particularly compelling avenue of investigation, as NMDA receptor dysfunction is a well-established hallmark in the pathophysiology of Alzheimer's disease and other neurodegenerative conditions.[3] This guide, therefore, puts forth a scientifically-grounded hypothesis that 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine acts as an uncompetitive NMDA receptor antagonist, and outlines a rigorous validation pathway.
Hypothesized Mechanism of Action: Targeting Excitotoxicity
Glutamatergic excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is a central mechanism of neuronal damage in various neurological disorders. Uncompetitive NMDA receptor antagonists, which only bind to the receptor when it is activated by glutamate, offer a desirable use-dependent mechanism of action, potentially minimizing side effects associated with complete receptor blockade. We hypothesize that 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine shares this mechanism with established neuroprotective agents like memantine.
Caption: Workflow for determining the binding affinity of the test compound.
In Vitro Neuronal Viability Assay
Objective: To assess the neuroprotective effects of the compound against glutamate-induced excitotoxicity.
Methodology:
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., N2a).
-
Compound Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine for a defined period (e.g., 1 hour).
-
Excitotoxic Insult: Expose the cells to a toxic concentration of glutamate or NMDA for a specified duration.
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Determine the EC50 value, representing the concentration of the compound that provides 50% protection against the excitotoxic insult.
Trustworthiness: This functional assay provides a direct measure of the compound's ability to protect neurons from the type of damage observed in neurodegenerative diseases. A dose-dependent increase in neuronal viability in the presence of the compound would validate its neuroprotective potential.
In Vivo Efficacy in a Model of Neurodegeneration
Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model.
Methodology:
-
Animal Model: Utilize a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) or a chemically-induced model of neurodegeneration.
-
Compound Administration: Administer 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) over a specified treatment period.
-
Behavioral Assessment: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze.
-
Histopathological Analysis: Following the treatment period, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify markers of neurodegeneration, such as amyloid-beta plaques, neurofibrillary tangles, and neuronal loss.
-
Data Analysis: Compare the behavioral and histopathological outcomes between the treated and vehicle control groups.
Authoritative Grounding: The choice of a well-established animal model and standardized behavioral and histopathological endpoints ensures that the results are comparable to the broader field of neurodegenerative disease research.
Conclusion and Future Directions
While direct experimental data on 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is currently limited, the information available for structurally related compounds provides a strong rationale for its investigation as a novel neuroprotective agent. [1][2][3]The proposed experimental framework offers a robust pathway for validating its hypothesized mechanism of action as an NMDA receptor antagonist and for assessing its therapeutic potential in comparison to existing treatments. Successful validation through these methodologies would position 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine as a promising lead compound for further preclinical and clinical development in the fight against neurodegenerative diseases.
References
- Compositions and methods related to bicyclo[2.2.1]heptanamine-containing compounds.
-
2-(1'-Aminoethyl)bicyclo(2.2.1)heptane. PubChem. [Link]
-
2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol. PubChemLite. [Link]
-
Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. ResearchGate. [Link]
-
Bicyclo[2.2.1]heptane, 2-ethyl-. NIST WebBook. [Link]
-
Reaction of N-(2,3-epoxypropyl)arenesulfonamides with (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine. ResearchGate. [Link]
-
Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3. Synerzine. [Link]
-
Syntheses and Pharmacological Evaluations of Novel N-Substituted Bicyclo-Heptane-2-amines at N-Methyl-D-Aspartate Receptors. ResearchGate. [Link]
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90949-06-7,2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine. AccelaChem. [Link]
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Preparation of allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imide. PrepChem.com. [Link]
-
1-Bicyclo(2.2.1)hept-2-ylethanone. PubChem. [Link]
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A Comparative Guide to 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine Analogues as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor represents a critical target for therapeutic intervention in a host of neurological disorders. Overactivation of this ionotropic glutamate receptor is implicated in excitotoxic neuronal damage associated with conditions such as epilepsy, stroke, and neurodegenerative diseases. The rigid bicyclo[2.2.1]heptane scaffold has emerged as a promising pharmacophore for the design of non-competitive NMDA receptor antagonists that act at the phencyclidine (PCP) binding site within the receptor's ion channel. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine analogues, offering a comparative look at their performance backed by experimental data.
The Bicyclo[2.2.1]heptane Scaffold: A Foundation for NMDA Receptor Antagonism
The bicyclo[2.2.1]heptane, or norbornane, framework provides a conformationally restricted structure that is advantageous in drug design for its ability to present substituents in well-defined spatial orientations. This rigidity allows for a more precise interaction with the target receptor, potentially leading to higher affinity and selectivity. In the context of NMDA receptor antagonists, the 2-amino-bicyclo[2.2.1]heptane core serves as a key structural motif for non-competitive antagonists that bind within the ion channel, physically blocking the influx of Ca2+ ions.
Structure-Activity Relationship (SAR) of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine Analogues
The exploration of SAR for this class of compounds has revealed several key determinants of their affinity for the NMDA receptor and their in vivo efficacy. Modifications to the amino group and the bicyclic core have profound effects on their pharmacological profile.
Impact of N-Substitution on Receptor Affinity
A pivotal area of modification for these analogues is the substitution on the nitrogen atom of the ethanamine side chain. The nature of this substituent significantly influences the binding affinity for the NMDA receptor.
One notable example is the compound 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine (5a) , which has been identified as a promising lead compound.[1] This analogue demonstrates moderate binding affinity for the NMDA receptor, with a reported IC50 value of 7.86 μM and a Ki of 5.28 μM.[1] The presence of a piperidine-containing ethyl group on the nitrogen atom appears to be a key contributor to this activity.
Further studies have explored variations in the heterocyclic ring attached to the N-substituent, including piperidine, pyrrolidine, and morpholine groups, to probe the steric and electronic requirements of the binding pocket.[1]
Stereochemistry and Activity
The stereochemistry of the bicyclo[2.2.1]heptane scaffold is another critical factor influencing the pharmacological activity of these analogues. The exo and endo orientations of the substituent at the 2-position can lead to significant differences in binding affinity and efficacy. This is due to the distinct spatial arrangement of the pharmacophoric elements, which affects their interaction with the amino acid residues lining the PCP binding site within the NMDA receptor channel.
Comparative Performance Data
To provide a clear comparison of the performance of different 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine analogues, the following table summarizes key experimental data from published studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | N-Substituent | NMDA Receptor Binding Affinity (IC50/Ki) | Anticonvulsant Activity (MES Test) | Reference |
| Compound 5a | 2-(piperidin-1-yl)ethyl | IC50 = 7.86 μM / Ki = 5.28 μM | Protection at 100 mg/kg | [1] |
| Memantine | (Reference Drug) | - | - | [1] |
This table is intended to be illustrative. A comprehensive SAR study with a wider range of analogues and corresponding data is needed for a complete comparative analysis.
Mechanism of Action: Non-Competitive Antagonism of the NMDA Receptor
The 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine analogues discussed in this guide act as non-competitive antagonists of the NMDA receptor. Their mechanism of action involves binding to the phencyclidine (PCP) site located within the ion channel of the receptor.
Caption: Workflow for the [³H]MK-801 binding assay.
Maximal Electroshock (MES) Seizure Test
This in vivo assay is a widely used model to screen for anticonvulsant activity, particularly for compounds effective against generalized tonic-clonic seizures.
Principle: An electrical stimulus is delivered to rodents to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant efficacy.
Step-by-Step Methodology:
-
Animal Preparation: Mice or rats are administered the test compound, typically via intraperitoneal or oral routes, at various doses.
-
Stimulation: At the time of predicted peak effect of the compound, a brief electrical stimulus (e.g., 50-60 Hz alternating current) is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered a positive endpoint, indicating protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Conclusion and Future Directions
The 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine scaffold has proven to be a valuable template for the development of non-competitive NMDA receptor antagonists. The structure-activity relationships highlight the critical role of N-substitution and stereochemistry in determining the pharmacological profile of these compounds. The lead compound, 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine (5a), demonstrates the potential of this chemical class to yield potent antagonists with in vivo anticonvulsant activity.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold to generate a comprehensive SAR dataset. This will enable the rational design of analogues with improved affinity, selectivity, and pharmacokinetic properties. Furthermore, elucidating the specific interactions of these compounds with the PCP binding site through molecular modeling and structural biology studies will provide a deeper understanding of their mechanism of action and guide the development of the next generation of NMDA receptor modulators for the treatment of neurological disorders.
References
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]
-
Syntheses and Pharmacological Evaluations of Novel N-Substituted Bicyclo-Heptane-2-amines at N-Methyl-D-Aspartate Receptors. ResearchGate. [Link]
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A Comparative Toxicity Analysis of Bicycloheptanamine Derivatives: A Guide for Preclinical Drug Development
Introduction
The bicyclo[2.2.1]heptane scaffold is a rigid, bridged cyclic structure that has garnered significant interest in medicinal chemistry. Its unique three-dimensional architecture provides a fixed orientation for pharmacophoric groups, enabling precise interactions with biological targets. Bicycloheptanamine derivatives, which incorporate an amine functional group, are being explored for a range of therapeutic applications, including as antagonists for N-methyl-D-aspartate (NMDA) receptors in neurodegenerative diseases and as antiviral agents.[1] However, as with any chemical class destined for therapeutic use, a thorough understanding of their toxicological profile is paramount. Early-stage toxicity assessment is critical to de-risk drug development programs, saving time and resources by identifying liabilities before significant investment.[2]
This guide provides a comparative analysis of the toxicity of bicycloheptanamine derivatives, focusing on structure-activity relationships (SAR) and outlining robust in vitro methodologies for their evaluation. It is designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this promising class of compounds.
Comparative Toxicity and Structure-Activity Relationships (SAR)
Direct comparative toxicity data for a wide range of bicycloheptanamine derivatives is sparse in the public domain. However, by examining related compounds and specific case studies, we can infer important structure-activity relationships. The primary toxicities of concern for amine-containing compounds, particularly those targeting the central nervous system (CNS), are neurotoxicity and cardiotoxicity.
Neurotoxicity:
Many bicycloheptanamine derivatives are designed as NMDA receptor antagonists.[1] While this action is therapeutically desirable for conditions involving excitotoxicity, such as Alzheimer's disease, it also presents a risk of neurotoxic side effects.[3][4] High affinity or non-selective NMDA receptor blockade can lead to psychotomimetic effects, memory impairment, and even neuronal damage.[5]
A study on novel N-substituted bicyclo[2.2.1]heptan-2-amines designed as NMDA receptor antagonists showed that their toxicity was dose-dependent, with IC50 values generally above 150 µM in both Madin-Darby Canine Kidney (MDCK) and neuroblastoma (N2a) cell lines.[1] This profile was comparable to the FDA-approved drug memantine, suggesting a potentially acceptable therapeutic window.[1] The compound 2-phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine, in particular, was identified as having a favorable toxicity profile alongside good binding and anticonvulsant activity.[1]
In contrast, gacyclidine, a phencyclidine derivative with a more complex structure, has been associated with severe agitation and multi-organ dysfunction in cases of abuse.[6][7] However, preclinical studies suggest it is significantly less neurotoxic than other NMDA antagonists like MK-801, possibly due to its interaction with "non-NMDA" binding sites.[8]
Cardiotoxicity:
A significant safety hurdle for many small molecule drugs is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9] Blockade of this channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for life-threatening cardiac arrhythmias. Basic amines are a well-known structural alert for hERG liability. Therefore, early assessment of hERG inhibition is crucial for bicycloheptanamine derivatives.
General Cytotoxicity:
The overall cytotoxicity of a compound provides a baseline measure of its potential to cause cellular damage. For amine-containing compounds, this can be influenced by factors such as lipophilicity and the potential for metabolic activation into reactive intermediates.[10][11] A study on 2,2'-bis(bicyclo[2.2.1]heptane) indicated a toxic effect on bacterial cells, causing DNA damage and oxidative stress.[12] While not a direct analog of bicycloheptanamine, this highlights the potential for the bicycloheptane core to contribute to toxicity.
The following table summarizes the available toxicity data for selected bicycloheptanamine derivatives and related compounds.
| Compound/Derivative Class | Target/Use | Key Toxicity Findings | Reference(s) |
| N-Substituted Bicyclo[2.2.1]heptan-2-amines | NMDA Receptor Antagonists | Dose-dependent cytotoxicity in MDCK and N2a cells (IC50 > 150 µM), similar to memantine. | [1] |
| Memantine | NMDA Receptor Antagonist | Used for Alzheimer's disease. Concerns about potential neurotoxic effects at higher doses, though generally well-tolerated at therapeutic concentrations. | [3][5] |
| Gacyclidine (GK-11) | NMDA Receptor Antagonist | Investigated for neuroprotection. Less neurotoxic than MK-801 in preclinical studies, but associated with severe toxicity in abuse cases. | [6][8][13] |
| Amantadine/Rimantadine | Antiviral (Influenza A) | Structurally related adamantaneamines. Amantadine is associated with more CNS side effects (e.g., anxiety, confusion) than rimantadine, which is attributed to differences in pharmacokinetics. | [14][15][16] |
Tiered In Vitro Toxicity Testing Strategy
A tiered approach to toxicity testing allows for the efficient screening of compounds, starting with high-throughput in vitro assays and progressing to more complex models for promising candidates. This strategy helps to identify and deprioritize compounds with unfavorable toxicity profiles early in the discovery process.
Experimental Protocols
The following are detailed, step-by-step protocols for key in vitro toxicity assays relevant to the evaluation of bicycloheptanamine derivatives.
General Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of their viability.[17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Plate a suitable cell line (e.g., HeLa, HepG2, or a neuronal line like SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the bicycloheptanamine derivative in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Cardiotoxicity Assessment: hERG Fluorescence Polarization (FP) Assay
This is a high-throughput binding assay to screen for potential hERG channel blockers.[18][19]
Principle: The assay uses a high-affinity fluorescent tracer that binds to the hERG channel. When a test compound displaces the tracer, the polarization of the emitted fluorescent light changes. A decrease in fluorescence polarization indicates that the test compound binds to the hERG channel.
Protocol:
-
Reagent Preparation:
-
Prepare a membrane suspension from cells stably expressing the hERG channel (e.g., CHO or HEK293 cells).
-
Prepare assay buffer, fluorescent tracer solution, and a positive control (e.g., astemizole or dofetilide).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound at various concentrations to the assay wells.
-
Add 5 µL of the hERG membrane preparation.
-
Add 5 µL of the fluorescent tracer.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percentage of tracer displacement for each compound concentration.
-
Determine the IC50 value from the concentration-response curve.
-
Note: While the FP assay is excellent for initial screening, hits should be confirmed using the gold-standard manual patch-clamp electrophysiology to assess functional channel block.[20]
Neurotoxicity Assessment: Neuronal Viability in SH-SY5Y Cells
This protocol uses a human neuroblastoma cell line to assess the specific toxicity of compounds towards neuronal cells.[21]
Principle: Similar to the general cytotoxicity assay, this protocol measures cell viability after exposure to the test compound. The use of a neuronal cell line provides more specific information about potential neurotoxicity.
Protocol:
-
Cell Culture and Differentiation (Optional but Recommended):
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).
-
For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.
-
-
Seeding and Treatment:
-
Seed the differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Viability Assessment:
-
Assess cell viability using the MTT assay as described above, or with an alternative method such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity by quantifying the release of LDH from damaged cells.
-
-
Data Analysis:
-
Calculate the IC50 value and compare it to the IC50 value obtained in a non-neuronal cell line (e.g., HepG2) to determine if there is selective neurotoxicity.
-
Conclusion and Future Perspectives
The therapeutic potential of bicycloheptanamine derivatives is significant, but their successful development hinges on a careful evaluation of their toxicological properties. The primary concerns for this class of compounds are on-target neurotoxicity related to NMDA receptor modulation and off-target cardiotoxicity via hERG channel inhibition. Structure-activity relationship studies suggest that modifications to the N-substituents can modulate the toxicity profile.[1]
A systematic, tiered in vitro testing strategy, as outlined in this guide, is essential for the early identification of liabilities. High-throughput screening assays for general cytotoxicity and hERG binding can efficiently filter large numbers of compounds. Promising candidates should then be subjected to more detailed mechanistic studies, including functional assessments of neurotoxicity and cardiotoxicity using more physiologically relevant models like iPSC-derived neurons and cardiomyocytes.[22][23] By integrating a robust toxicology assessment strategy early in the drug discovery process, researchers can more effectively advance bicycloheptanamine derivatives with the highest potential for safety and efficacy.
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A Comparative Efficacy Analysis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine-Based Neurological Drug Candidates
The rigid, bicyclic scaffold of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, also known as norbornane, offers a unique three-dimensional structure that has proven to be a valuable asset in the design of novel therapeutics targeting the central nervous system.[1] This constrained conformation allows for precise spatial orientation of pharmacophoric elements, leading to enhanced selectivity and potency for a variety of neurological targets. This guide provides a comparative overview of the efficacy of drugs derived from this scaffold, focusing on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists and monoamine transporter inhibitors. We will delve into the experimental data supporting their mechanisms of action and provide detailed protocols for their evaluation.
I. NMDA Receptor Antagonists: Modulating Glutamatergic Neurotransmission
Overactivation of the NMDA receptor is implicated in a range of neurological disorders, making its antagonists a key area of therapeutic research.[2] The bicyclo[2.2.1]heptane core has been effectively utilized to develop non-competitive antagonists that bind within the ion channel at the phencyclidine (PCP) site.[1]
Comparative In Vitro Efficacy
A study detailing the synthesis and evaluation of novel N-substituted bicyclo-heptan-2-amines identified 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine (designated as 5a) as a promising lead compound.[3] Its efficacy as an NMDA receptor antagonist was quantified through in vitro binding studies.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference Compound |
| 5a | NMDA Receptor (PCP site) | Radioligand Displacement | 7.86 | 5.28 | Memantine |
Table 1: In Vitro Binding Affinity of Lead Compound 5a at the NMDA Receptor.[3]
The causality behind this experimental choice lies in the need to quantify the direct interaction between the compound and its intended target. A radioligand displacement assay is a robust method to determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[4] The moderate affinity of compound 5a is a desirable characteristic in the design of NMDA receptor antagonists, as high-affinity channel blockers have been associated with a greater incidence of adverse side effects.[1]
In Vivo Neuroprotective Effects
The therapeutic potential of compound 5a was further investigated in vivo using the maximal electroshock (MES) test, a widely used screening model for anticonvulsant drugs. The ability of a compound to protect against MES-induced seizures is indicative of its potential to mitigate neuronal hyperexcitability. Compound 5a demonstrated significant neuroprotection at a dose of 100 mg/kg.[3]
II. Triple Reuptake Inhibitors: A Multifaceted Approach to Antidepressant Therapy
Triple reuptake inhibitors (TRIs) that simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are being explored as a next-generation treatment for depression.[5] The bicyclo[2.2.1]heptane scaffold has also been successfully employed in the development of potent TRIs.
Structure-Activity Relationships and Lead Compounds
A series of substituted naphthyl-containing chiral bicyclo[2.2.1]heptanes were synthesized and evaluated for their activity as TRIs. Within this series, the N-methyl 2-naphthyl analogue (16d) and its des-methyl analogue (17d) were identified as active inhibitors both in vitro and in vivo.[5] While specific IC50 or Ki values were not provided in the initial abstract, the identification of these active compounds underscores the versatility of the bicyclo[2.2.1]heptane scaffold in targeting monoamine transporters.
III. Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for the key experiments cited.
A. Radioligand Displacement Assay for NMDA Receptor (PCP Site) Binding
This protocol is designed to determine the binding affinity of test compounds for the PCP binding site within the NMDA receptor ion channel.[6]
Workflow Diagram:
Caption: Workflow for NMDA Receptor Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat forebrain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radioligand specific for the PCP site (e.g., [³H]MK-801) and varying concentrations of the test compound.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
B. Monoamine Uptake Assay in Rat Brain Synaptosomes
This protocol measures the ability of test compounds to inhibit the uptake of serotonin, norepinephrine, and dopamine into presynaptic nerve terminals.[7]
Workflow Diagram:
Caption: Workflow for the Forced Swim Test.
Step-by-Step Methodology:
-
Apparatus: Use a transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape. [8]2. Acclimatization and Dosing: Allow animals to acclimatize to the testing room. Administer the test compound or vehicle at a predetermined time before the test.
-
Pre-Test Session: On the first day, place each animal in the water cylinder for 15 minutes. This session promotes the development of immobility in the subsequent test. [8]4. Test Session: Twenty-four hours after the pre-test, place the animals back in the water for a 5-6 minute session. Record the session for later analysis. [8][9]5. Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
IV. Signaling Pathways and Mechanisms of Action
The therapeutic effects of these bicyclo[2.2.1]heptane derivatives stem from their modulation of key signaling pathways in the central nervous system.
NMDA Receptor Antagonism:
Caption: Mechanism of NMDA Receptor Antagonism.
Monoamine Transporter Inhibition:
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A Senior Application Scientist's Guide to the Comparative Binding Affinity of Bicycloheptanamine Derivatives to NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological disorders.[1][2] Its overactivation is implicated in excitotoxic neuronal damage, a common pathway in conditions like Alzheimer's disease, Parkinson's disease, and epilepsy. This has spurred the development of NMDA receptor antagonists, with a key challenge being the modulation of receptor activity without inducing severe side effects. Among the promising classes of antagonists are bicycloheptanamine derivatives, rigid bicyclic structures that offer a unique scaffold for probing the intricate binding pockets of the NMDA receptor.
This guide provides an in-depth comparison of the binding affinities of various bicycloheptanamine derivatives to the NMDA receptor. We will delve into the structural nuances that govern their interaction with the receptor, present supporting experimental data, and provide detailed protocols for the methodologies used to generate this data. Our focus is to equip researchers and drug development professionals with the critical information needed to advance the design of novel, safer, and more efficacious NMDA receptor modulators.
The NMDA Receptor: A Complex Molecular Machine
The NMDA receptor is a heterotetrameric ligand-gated ion channel crucial for synaptic plasticity and memory formation.[3] It is composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[3] The receptor complex possesses multiple distinct binding sites, including those for the endogenous agonists glutamate and glycine (or D-serine), as well as modulatory sites within the ion channel for molecules like magnesium (Mg²⁺) and uncompetitive antagonists such as phencyclidine (PCP) and the clinically used drug memantine.[3] Bicycloheptanamine derivatives, like memantine, are known to act as uncompetitive antagonists, binding within the ion channel at the PCP site.[1][2]
Comparative Binding Affinity of Bicycloheptanamine Derivatives
The binding affinity of a compound to its target is a critical determinant of its potency. For NMDA receptor channel blockers, this is typically quantified by the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) derived from radioligand binding assays. The following table summarizes the binding affinities of a series of N-substituted bicyclo[2.2.1]heptan-2-amine derivatives, with the clinically approved adamantane derivative, memantine, included for comparison. The data is derived from in vitro competition binding assays using -MK-801, a high-affinity radioligand for the PCP binding site within the NMDA receptor ion channel.[3]
| Compound | Structure | R-group | IC50 (µM) | Ki (µM) |
| 4a | Bicyclo[2.2.1]heptan-2-amine, 2-phenyl- | -H | > 10 | > 6.72 |
| 4b | Bicyclo[2.2.1]heptan-2-amine, 2-(4-fluorophenyl)- | -H | > 10 | > 6.72 |
| 5a | 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine | -CH₂CH₂-N(CH₂)₅ | 7.86 | 5.28 |
| 5b | N-(2-(Morpholin-4-yl)ethyl)-2-phenylbicyclo[2.2.1]heptan-2-amine | -CH₂CH₂-N(CH₂CH₂)₂O | > 10 | > 6.72 |
| 5c | 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine | -CH₂CH₂-N(CH₂)₄ | > 10 | > 6.72 |
| 5d | 2-(4-Fluorophenyl)-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine | -CH₂CH₂-N(CH₂)₅ | > 10 | > 6.72 |
| 5e | 2-(4-Fluorophenyl)-N-(2-(morpholin-4-yl)ethyl)bicyclo[2.2.1]heptan-2-amine | -CH₂CH₂-N(CH₂CH₂)₂O | > 10 | > 6.72 |
| 5f | 2-(4-Fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine | -CH₂CH₂-N(CH₂)₄ | > 10 | > 6.72 |
| Memantine | 1-Amino-3,5-dimethyladamantane | N/A | ~1-5 | ~0.5-2 |
Data for bicycloheptanamine derivatives from Adejare et al. (2011).[3] Data for Memantine is a representative range from multiple sources.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships for this class of compounds:
-
The N-substituent is crucial for binding: The parent compounds 4a and 4b , lacking a substituent on the amine, show negligible affinity for the NMDA receptor. This highlights the importance of the N-substituent in establishing key interactions within the binding site.
-
The nature of the heterocyclic ring matters: Among the N-substituted derivatives, only the piperidine-containing compound 5a demonstrated moderate binding affinity.[3] The morpholine (5b , 5e ) and pyrrolidine (5c , 5f ) analogs were inactive. This suggests that the size, conformation, and basicity of the heterocyclic ring are critical for optimal interaction with the PCP binding site.
-
Aryl substitution has a modest effect: The presence of a fluorine atom on the phenyl ring did not significantly improve binding affinity. Both the phenyl (5a-c ) and 4-fluorophenyl (5d-f ) series showed similar trends, with only the piperidine derivative exhibiting activity.
Experimental Methodology: ³H-MK-801 Radioligand Binding Assay
The determination of binding affinity for these uncompetitive antagonists relies on a robust and well-validated experimental protocol. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay using -MK-801.
I. Membrane Preparation
The quality of the receptor preparation is paramount for obtaining reliable binding data. This protocol outlines the preparation of crude synaptic membranes from rat forebrain, a rich source of NMDA receptors.
-
Tissue Homogenization:
-
Euthanize adult rats and rapidly dissect the forebrains on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Teflon-glass homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
-
Hypotonic Lysis and Washing:
-
Resuspend the pellet in 10 volumes of ice-cold distilled water and homogenize to lyse the synaptosomes.
-
Centrifuge at 8,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in 50 mM Tris-HCl buffer (pH 7.4) and centrifugation at 48,000 x g for 20 minutes. Repeat this washing step three times to remove endogenous glutamate and glycine.
-
-
Final Preparation and Storage:
-
Resuspend the final pellet in a known volume of 50 mM Tris-HCl buffer.
-
Determine the protein concentration using a standard method such as the Bradford assay.
-
Aliquots of the membrane preparation can be stored at -80°C until use.
-
II. Radioligand Binding Assay
This assay measures the ability of the bicycloheptanamine derivatives to compete with the binding of -MK-801 to the NMDA receptor.
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4.
-
Reaction Mixture:
-
In a final volume of 500 µL, combine:
-
100 µL of the prepared membrane suspension (containing a predetermined amount of protein, e.g., 100-200 µg).
-
50 µL of -MK-801 at a final concentration of 1-5 nM.
-
50 µL of the test compound (bicycloheptanamine derivative) at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay buffer to make up the final volume.
-
-
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 2-4 hours to reach equilibrium.
-
Termination of Binding:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of a known high-affinity uncompetitive antagonist, such as unlabeled MK-801 (10 µM).
-
Specific Binding: Calculated as Total Binding - NSB.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Kd for (+)-MK-801 binding is typically around 1.747 nM.[3]
-
Conclusion and Future Directions
This guide has provided a comparative analysis of the binding affinities of a series of bicycloheptanamine derivatives to the NMDA receptor. The data clearly indicates that the N-substituent, particularly a piperidine-containing ethyl group, is a key determinant of binding affinity at the PCP site. These findings offer a valuable starting point for the rational design of novel bicycloheptanamine-based NMDA receptor antagonists.
Future research in this area should focus on expanding the structure-activity relationship studies. This could involve the synthesis and evaluation of a wider range of N-substituents with varying lengths, flexibilities, and basicities. Furthermore, exploring substitutions on the bicycloheptane scaffold itself could lead to the discovery of compounds with improved affinity and selectivity for different NMDA receptor subtypes. The detailed experimental protocol provided herein serves as a robust framework for conducting these future investigations, ultimately paving the way for the development of next-generation therapeutics for a range of debilitating neurological disorders.
References
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Adejare, A., et al. (2011). Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors. Chemical Biology & Drug Design, 78(1), 25-32. [Link]
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Coleman, N., et al. (2013). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Pharmaceuticals, 6(4), 536-545. [Link]
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Ates-Alagoz, Z., & Adejare, A. (2013). Syntheses and Pharmacological Evaluations of Novel N-Substituted Bicyclo-Heptane-2-amines at N-Methyl-D-Aspartate Receptors. Chemical Biology & Drug Design, 81(4), 495-502. [Link]
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Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. [Link]
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A Comparative Guide to Assessing the Neuroprotective Effects of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the neuroprotective potential of the novel compound 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine. Given the limited specific data on this molecule, this document serves as a strategic roadmap, outlining the rigorous experimental comparisons and mechanistic studies required to characterize its effects relative to established neuroprotective agents. We will compare its hypothetical performance against two clinically relevant drugs with distinct mechanisms of action: Memantine , an NMDA receptor antagonist, and Edaravone , a free radical scavenger.
Introduction to the Scientific Challenge
Neurodegenerative diseases and acute neuronal injury, such as ischemic stroke, represent a significant unmet medical need. The core pathology of these conditions often involves common pathways like excitotoxicity, oxidative stress, and apoptosis.[1][2] The bicyclo[2.2.1]heptane scaffold, a rigid bridged cyclic system, is present in various neurologically active compounds.[3] Some derivatives have been explored as potential NMDA receptor antagonists, suggesting a possible avenue for neuroprotection.[3][4]
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is a novel structural analog within this class. Its therapeutic potential is unknown, necessitating a structured, evidence-based approach to its evaluation. This guide provides the experimental logic and detailed protocols to move from initial in vitro screening to more complex in vivo validation.
The Comparators: Establishing a Benchmark
To objectively assess a new chemical entity, it must be compared against well-characterized agents.
-
Memantine : An adamantane derivative that acts as a low-to-moderate affinity, non-competitive NMDA receptor antagonist.[3][5] Its mechanism involves blocking the NMDA receptor channel when it is excessively open, a state associated with excitotoxicity, while preserving normal synaptic function.[5][6] This makes it a crucial comparator for assessing potential anti-excitotoxic mechanisms.
-
Edaravone : A potent free radical scavenger that mitigates neuronal damage by reducing oxidative stress.[7][8][9] It effectively neutralizes reactive oxygen species (ROS) and inhibits lipid peroxidation, which are key events in the ischemic cascade and chronic neurodegeneration.[7][8][9] Edaravone provides a benchmark for an antioxidant-based neuroprotective mechanism.[10]
Phase 1: In Vitro Assessment of Neuroprotection and Mechanistic Insights
The initial phase aims to determine if 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine can protect neurons from common pathological insults in a controlled environment and to probe its primary mechanism of action.
Experimental Rationale
We utilize the human neuroblastoma cell line SH-SY5Y for these initial screens. These cells are widely used in neuroprotection studies due to their human origin, ease of culture, and ability to be differentiated into a more neuron-like phenotype.[11][12][13] Key experiments will model two primary drivers of neuronal death: glutamate-induced excitotoxicity and oxidative stress.[1][14]
Core In Vitro Experimental Workflow
Caption: In Vitro Neuroprotection Screening Workflow.
Detailed Experimental Protocols
Protocol 3.1: Assessing Protection Against Glutamate-Induced Excitotoxicity
-
Cell Seeding: Plate differentiated SH-SY5Y cells in 96-well plates at a density of 2.5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine (e.g., 1, 10, 50 µM), Memantine (10 µM), or Edaravone (30 µM) for 2 hours.
-
Induce Excitotoxicity: Add Glutamate to a final concentration of 100 µM to all wells except the negative control.[15]
-
Incubation: Incubate for 24 hours at 37°C.
-
Endpoint Analysis:
Protocol 3.2: Assessing Protection Against Oxidative Stress
-
Cell Seeding & Pre-treatment: Follow steps 1 and 2 from Protocol 3.1.
-
Induce Oxidative Stress: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 200 µM to all wells except the negative control.[11]
-
Incubation & Analysis: Follow steps 4 and 5 from Protocol 3.1. Additionally, measure intracellular ROS levels using the DCFDA assay.
Hypothetical Comparative Data
The following table presents plausible, illustrative data to demonstrate how results would be compared.
| Treatment Group | Insult | Cell Viability (% of Control) | LDH Release (% of Max) | Intracellular ROS (% of Insult) |
| Vehicle | None | 100 ± 5 | 5 ± 2 | N/A |
| Vehicle | Glutamate | 45 ± 6 | 85 ± 7 | N/A |
| Memantine (10 µM) | Glutamate | 82 ± 5 | 25 ± 4 | N/A |
| Edaravone (30 µM) | Glutamate | 50 ± 7 | 78 ± 6 | N/A |
| Test Compound (10 µM) | Glutamate | 75 ± 6 | 35 ± 5 | N/A |
| Vehicle | H₂O₂ | 52 ± 5 | 78 ± 8 | 100 ± 10 |
| Memantine (10 µM) | H₂O₂ | 55 ± 6 | 75 ± 7 | 95 ± 9 |
| Edaravone (30 µM) | H₂O₂ | 88 ± 4 | 20 ± 3 | 30 ± 5 |
| Test Compound (10 µM) | H₂O₂ | 58 ± 7 | 70 ± 8 | 90 ± 11 |
Data are represented as mean ± SD (Illustrative Data).
Interpretation of Hypothetical Data: The illustrative data suggests the test compound shows strong protection against glutamate-induced excitotoxicity, comparable to Memantine, but offers minimal protection against direct oxidative stress, unlike Edaravone. This points towards a potential mechanism involving the modulation of excitatory pathways rather than antioxidant activity.
Proposed Mechanism of Action: Anti-Excitotoxicity
Based on its structural class and the hypothetical data, we propose that 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine may act as an NMDA receptor antagonist. Glutamate excitotoxicity is a pathway where excessive glutamate stimulation leads to prolonged activation of NMDA receptors, causing a massive influx of Ca²⁺.[16] This calcium overload triggers downstream apoptotic cascades, leading to neuronal death.[16][17]
Caption: Hypothesized Anti-Excitotoxic Mechanism of Action.
Phase 2: In Vivo Validation in an Acute Injury Model
Positive in vitro results must be validated in a complex biological system. An animal model of acute ischemic stroke provides the ideal platform to assess efficacy, considering factors like blood-brain barrier penetration and systemic metabolism.
Experimental Rationale
The Middle Cerebral Artery Occlusion (MCAO) model in rodents is the gold standard for preclinical stroke research.[18] It mimics the pathophysiology of human ischemic stroke, creating a core of infarcted tissue surrounded by a salvageable area known as the penumbra. The primary goal of a neuroprotective agent is to protect this penumbral tissue.
Core In Vivo Experimental Workflow
-
Animal Model: Male Sprague-Dawley rats (250-300g) will be used.
-
MCAO Surgery: A 90-minute transient occlusion of the middle cerebral artery will be induced using the intraluminal filament method.
-
Treatment Administration:
-
Group 1: Sham (surgery without occlusion) + Vehicle
-
Group 2: MCAO + Vehicle
-
Group 3: MCAO + Test Compound (e.g., 10 mg/kg, IV, at time of reperfusion)
-
Group 4: MCAO + Memantine (10 mg/kg, IV, at time of reperfusion)
-
Group 5: MCAO + Edaravone (3 mg/kg, IV, at time of reperfusion)
-
-
Neurological Assessment: Neurological deficit scores will be assessed at 24 hours post-MCAO.
-
Infarct Volume Analysis: Brains will be harvested at 24 hours, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.
Hypothetical Comparative Data
| Treatment Group | Neurological Deficit Score (0-4 Scale) | Infarct Volume (% of Hemisphere) |
| Sham + Vehicle | 0.2 ± 0.1 | 1.5 ± 0.8 |
| MCAO + Vehicle | 3.5 ± 0.4 | 45.2 ± 5.1 |
| MCAO + Memantine | 2.1 ± 0.5 | 22.8 ± 4.3 |
| MCAO + Edaravone | 2.4 ± 0.6 | 28.5 ± 4.9 |
| MCAO + Test Compound | 1.9 ± 0.4 | 20.1 ± 3.9 |
Data are represented as mean ± SD (Illustrative Data).
Interpretation of Hypothetical Data: The illustrative results show that the test compound significantly reduces both the functional neurological deficit and the volume of dead brain tissue following an ischemic stroke. Its efficacy appears comparable, or even slightly superior, to Memantine in this acute model, further supporting an anti-excitotoxic mechanism of action.
Conclusion and Future Directions
This guide outlines a systematic, comparative approach to characterize the neuroprotective profile of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine. The proposed workflow, from targeted in vitro assays to a robust in vivo model, is designed to provide clear, interpretable data on both efficacy and mechanism of action.
Based on the hypothetical data presented, 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine emerges as a promising candidate with a potential anti-excitotoxic profile similar to Memantine. Future research should focus on:
-
Definitive Mechanism Studies: Direct NMDA receptor binding assays and calcium imaging studies are necessary to confirm the hypothesized mechanism.
-
Pharmacokinetic Profiling: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are crucial for drug development.
-
Chronic Disease Models: Efficacy should be tested in models of chronic neurodegeneration (e.g., models of Alzheimer's or Parkinson's disease).
By following this structured and comparative methodology, researchers can efficiently and rigorously assess the therapeutic potential of this and other novel neuroprotective compounds.
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A Comprehensive Guide to Cross-Reactivity Profiling of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine and Its Analogs
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth technical framework for assessing the cross-reactivity of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, a compound featuring the rigid bicyclo[2.2.1]heptane scaffold. While direct, comprehensive screening data for this specific molecule is not publicly available, we will leverage data from structurally related compounds and established pharmacological principles to construct a robust investigational strategy. This document will detail the scientific rationale behind experimental design, provide actionable protocols for in vitro binding assays, and present a comparative analysis of potential off-target interactions.
Introduction: The Imperative of Selectivity in Drug Discovery
The bicyclo[2.2.1]heptane core, also known as the norbornane skeleton, imparts a unique three-dimensional structure to small molecules. This rigid framework can orient functional groups in precise spatial arrangements, potentially leading to high-affinity interactions with specific biological targets. Indeed, derivatives of this scaffold have been investigated for activity at a range of receptors, including N-methyl-D-aspartate (NMDA) receptors, imidazoline receptors, and adrenergic receptors.
However, this structural rigidity does not guarantee selectivity. Unintended interactions with other receptors, known as off-target effects, can lead to undesirable side effects or confound the interpretation of in vivo studies. Therefore, a systematic cross-reactivity assessment against a broad panel of receptors is a critical step in the preclinical development of any new chemical entity. This guide will outline the principles and practicalities of such an investigation for compounds based on the 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine structure.
Designing a Cross-Reactivity Study: A Tiered Approach
A logical and cost-effective approach to cross-reactivity profiling involves a tiered screening strategy. This begins with a broad panel of receptors commonly associated with adverse drug reactions and then narrows down to more focused studies based on initial findings.
Rationale for Target Selection
The initial selection of a receptor panel should be guided by both the structural features of the test compound and the common culprits of off-target effects in drug discovery. Given that 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is a primary amine, it is prudent to screen against receptors that recognize endogenous monoamine neurotransmitters. A standard industry panel, such as the Eurofins Discovery SafetyScreen44™, provides an excellent starting point, as it covers a wide range of G protein-coupled receptors (GPCRs), ion channels, transporters, and enzymes implicated in safety pharmacology[1][2][3][4][5].
Based on the known activities of related bicyclo[2.2.1]heptane derivatives, a primary screening panel should, at a minimum, include representatives from the following receptor families:
-
Adrenergic Receptors (α1, α2, β): Due to the structural similarity to catecholamines.
-
Dopamine Receptors (D1-D5): Another key monoamine receptor family.
-
Serotonin (5-HT) Receptors: A large and diverse family with numerous subtypes.
-
Histamine Receptors (H1-H4): Important targets for many drugs, with off-target effects leading to side effects like sedation.
-
Muscarinic Acetylcholine Receptors (M1-M5): To assess potential anticholinergic effects.
-
Imidazoline Receptors (I1, I2): Given the reported activity of analogs like BRD4780[6].
-
NMDA Receptors: Based on published data for other bicycloheptane-2-amine derivatives[7][8].
The following diagram illustrates a typical workflow for a comprehensive cross-reactivity screening campaign.
Comparative Binding Affinities of Bicyclo[2.2.1]heptane Analogs
While a complete cross-reactivity profile for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is not available, we can compile data from structurally related compounds to infer potential interactions. The following table summarizes known binding affinities (Ki or IC50) for representative analogs.
| Compound | Receptor Target | Binding Affinity (Ki/IC50) | Reference |
| BRD4780 (rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine) | Imidazoline I1 | Selective Agent (Qualitative) | [6] |
| α2-Adrenergic | Blocking Agent (Qualitative) | [6] | |
| Compound 5a (2-Phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine) | NMDA | Ki = 5.28 µM, IC50 = 7.86 µM | [7] |
| (2S,4S)-13b (trans-configured 2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)ethanamine derivative) | NMDA | Ki = 69 nM | [9] |
This limited dataset suggests that the bicyclo[2.2.1]heptane scaffold can be directed towards diverse targets, including GPCRs and ligand-gated ion channels. The nanomolar affinity of some derivatives for the NMDA receptor highlights the potential for potent off-target interactions that warrant thorough investigation.
Experimental Protocol: Competitive Radioligand Binding Assay
The gold standard for determining the binding affinity of a test compound for a specific receptor is the competitive radioligand binding assay[10][11]. This technique measures the ability of a non-radioactive test compound to displace a known high-affinity radioligand from its receptor.
Principle
The assay is based on the law of mass action. A fixed concentration of a radiolabeled ligand and a receptor preparation are incubated with increasing concentrations of the unlabeled test compound. If the test compound binds to the same site as the radioligand, it will compete for binding, resulting in a concentration-dependent decrease in the amount of bound radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Methodology
The following is a generalized protocol for a 96-well plate format filtration binding assay[3][12]. Specific parameters such as buffer composition, incubation time, and temperature should be optimized for each receptor-radioligand pair.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-prazosin for α1-adrenergic receptors).
-
Test Compound: 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer. The final concentrations should typically span a range of at least 5 log units (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Dilute the radioligand in assay buffer to the desired final concentration (typically at or below its Kd value)[13].
-
Thaw and dilute the receptor preparation in assay buffer to the appropriate concentration.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound dilution.
-
50 µL of the radioligand solution.
-
100 µL of the receptor preparation.
-
-
The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes), with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand[13].
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Understanding the Functional Consequences: A Look at Signaling Pathways
Identifying a binding interaction is only the first step. To understand the potential physiological effect of an off-target interaction, it is crucial to consider the downstream signaling pathway of the affected receptor. Most of the receptors in a standard safety panel are either GPCRs or ligand-gated ion channels.
G Protein-Coupled Receptor (GPCR) Signaling
GPCRs transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins, which are composed of α, β, and γ subunits[2][13]. The Gα subunit, in turn, modulates the activity of effector enzymes or ion channels, leading to changes in the concentration of second messengers[14][15][16]. The major G protein families and their canonical signaling pathways are:
-
Gαs (stimulatory): Activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP)[17].
-
Gαi (inhibitory): Inhibits adenylyl cyclase, causing a decrease in cAMP[12].
-
Gαq: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG)[18].
The following diagrams illustrate these key GPCR signaling cascades.
Conclusion and Future Directions
The systematic evaluation of off-target interactions is a non-negotiable aspect of modern drug discovery. For novel compounds like 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, a tiered screening approach, beginning with a broad safety panel and progressing to more detailed mechanistic studies, is essential. While the available data on close analogs suggest potential interactions with aminergic GPCRs and the NMDA receptor, a comprehensive radioligand binding screen is required to fully delineate the selectivity profile of this specific molecule. The methodologies and conceptual frameworks presented in this guide provide a robust starting point for such an investigation, enabling researchers to make informed decisions and mitigate potential risks in the development of new therapeutics based on the bicyclo[2.2.1]heptane scaffold.
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A Comparative Guide to the Synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine: An Evaluation of Established and Alternative Routes
Introduction: The Significance of the Bicyclo[2.2.1]heptane Moiety
The bicyclo[2.2.1]heptane framework, a rigid bridged bicyclic structure, is a key pharmacophore in a variety of biologically active molecules. Its constrained geometry allows for precise positioning of functional groups in three-dimensional space, making it an attractive scaffold for modulating interactions with biological targets. The title compound, 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine, and its derivatives are of significant interest to researchers in drug development for their potential applications in treating a range of disorders, including those affecting the central nervous system. This guide provides a comparative analysis of synthetic routes to this valuable amine, offering insights into the practical and chemical nuances of each approach.
Method 1: The Diels-Alder Approach - A Well-Trodden Path
The construction of the bicyclo[2.2.1]heptane core is classically achieved through a [4+2] cycloaddition, the Diels-Alder reaction. This approach is often the first consideration for the synthesis of such scaffolds due to its efficiency in building molecular complexity. A common route to the target amine involves the Diels-Alder reaction of cyclopentadiene with a suitable dienophile, followed by functional group manipulations.
Benchmark Protocol: Diels-Alder Reaction followed by Nitrile Reduction
A representative synthesis begins with the Diels-Alder reaction between cyclopentadiene and acrylonitrile to form 5-norbornene-2-carbonitrile. This adduct is then catalytically hydrogenated to reduce the double bond and the nitrile moiety simultaneously, yielding the target 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Causality Behind Experimental Choices:
-
Diels-Alder Reaction: This reaction is highly effective for forming the bicyclic skeleton in a single, atom-economical step.[1][2][3] The choice of acrylonitrile as the dienophile directly installs a nitrile group, which is a versatile precursor to an amine.
-
Catalytic Hydrogenation: This method is often preferred for the reduction of both alkenes and nitriles due to its clean nature and the avoidance of stoichiometric metal hydride reagents.[4] A catalyst such as Raney Nickel or a palladium-based catalyst is typically employed under a hydrogen atmosphere.
Experimental Protocol: Benchmark Synthesis
-
Diels-Alder Reaction: In a pressure vessel, freshly cracked cyclopentadiene (1.1 eq) is added to acrylonitrile (1.0 eq). The vessel is sealed and heated to 150-180 °C for 4-6 hours. After cooling, the reaction mixture is distilled under reduced pressure to afford 5-norbornene-2-carbonitrile.
-
Catalytic Hydrogenation: 5-norbornene-2-carbonitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol. A catalytic amount of Raney Nickel (or 10% Pd/C) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen pressure of 50-100 psi at room temperature until hydrogen uptake ceases. The catalyst is removed by filtration through Celite®, and the solvent is evaporated under reduced pressure. The crude product is then purified by distillation to yield 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
Challenges of the Benchmark Method:
A significant drawback of this classical approach is the formation of a mixture of endo and exo diastereomers during the Diels-Alder reaction, often with low selectivity.[5] This necessitates a challenging chromatographic separation, which is undesirable for large-scale synthesis. Furthermore, the high temperatures required for the cycloaddition can be a safety concern and may lead to side reactions.[5]
Improved Protocol: Enhanced Diastereoselectivity in the Diels-Alder Reaction
Recent advancements have focused on overcoming the limitations of the classical Diels-Alder approach. A notable improvement involves the use of specific solvents to enhance the diastereoselectivity of the cycloaddition.
Causality Behind Experimental Choices:
-
Solvent Choice: The use of hexafluoroisopropanol (HFIP) as a solvent in the Diels-Alder reaction has been shown to dramatically improve the endo:exo selectivity.[5] HFIP's strong hydrogen-bonding ability is thought to stabilize the endo transition state, leading to the preferential formation of the endo isomer. This obviates the need for difficult chromatographic separation.
-
Milder Reaction Conditions: The enhanced reactivity in HFIP allows the reaction to be conducted at a much lower temperature (e.g., 40 °C), improving the safety profile and reducing the likelihood of thermal decomposition or side reactions.[5]
Experimental Protocol: Improved Synthesis
-
Diastereoselective Diels-Alder Reaction: To a solution of the dienophile (e.g., a nitroalkene precursor to the ethylamine group) in hexafluoroisopropanol, cyclopentadiene is added. The reaction is stirred at a controlled temperature (e.g., 40 °C) for several hours. The solvent is then removed under reduced pressure.
-
Subsequent Reduction: The resulting crude product, enriched in the desired diastereomer, is then carried forward to the reduction step (e.g., catalytic hydrogenation) as described in the benchmark protocol.
Performance Comparison: Benchmark vs. Improved Diels-Alder Route
| Parameter | Benchmark Method | Improved Method (with HFIP) |
| Diastereomeric Ratio (endo:exo) | ~2:1 | >21:1[5] |
| Reaction Temperature (°C) | 150-180 | 40[5] |
| Purification | Requires chromatography | Crystallization or trituration[5] |
| Overall Yield | Moderate (after separation) | 55% (crude)[5] |
| Scalability | Difficult | Demonstrated on kilogram scale[5] |
Visualization of the Diels-Alder Pathway
Caption: Comparison of the benchmark and improved Diels-Alder synthetic routes.
Method 2: Reductive Amination - A Direct Approach from the Aldehyde
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6] In the context of synthesizing 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine, this would involve the reaction of 2-(bicyclo[2.2.1]heptan-2-yl)acetaldehyde with an ammonia source, followed by reduction of the intermediate imine.
Theoretical Plausibility and Causality:
-
Imine Formation and Reduction: The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. This one-pot procedure is often highly efficient.
-
Reagent Selection: A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[6] The choice of reducing agent can be tailored to the specific substrate and desired reaction conditions. Recent developments have introduced catalysts like amorphous cobalt particles for this transformation under mild conditions.[7][8]
Proposed Experimental Workflow
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Safety Operating Guide
A Practical Guide to the Safe Disposal of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is intended for researchers, scientists, and drug development professionals familiar with laboratory safety practices.
Core Principles of Disposal: Hazard Identification & Risk Assessment
Understanding the inherent risks of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine is fundamental to its safe management. While specific toxicological data for this exact compound is limited, the chemical structure, belonging to the cycloaliphatic amine family, dictates a cautious approach based on established hazards for related substances.
Amines as a class are recognized as bases and can be corrosive.[1] GHS (Globally Harmonized System) classifications for structurally similar compounds indicate significant potential for irritation and toxicity. For instance, related bicycloheptane derivatives are known to cause skin and eye irritation and may cause respiratory irritation.[2][3] Some are classified as harmful if swallowed or toxic in contact with skin.[4] Therefore, a rigorous risk assessment must precede any handling or disposal operation.
Key Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact can cause irritation or serious eye damage.[2][3]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[2][3]
-
Combustibility: The compound may be a combustible liquid, requiring precautions against ignition sources.[5]
-
Incompatibility: Avoid contact with strong oxidizing agents and acids, as hazardous reactions may occur.[6][7]
Personnel Protection & Engineering Controls
A multi-layered approach to safety, combining appropriate Personal Protective Equipment (PPE) with robust engineering controls, is mandatory.
Required Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can cause irritation or toxic effects.[4][7] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[6] | To protect against splashes and vapors that can cause serious eye irritation or damage.[2] |
| Skin/Body Protection | Laboratory coat. Appropriate protective clothing to prevent skin exposure.[6] | To minimize the risk of accidental skin contact with spills or contaminated surfaces. |
| Respiratory Protection | Use in a well-ventilated area is required.[4][6] A NIOSH-approved respirator may be necessary if vapors are generated or ventilation is inadequate. | To prevent inhalation of irritating vapors.[2] Feasible engineering or administrative controls must be implemented before relying on respiratory protection.[8] |
Engineering Controls
-
Ventilation: All handling and disposal preparation should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Spill Kit: An accessible spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents) and neutralizing agents for amines should be readily available.[7]
Step-by-Step Disposal Protocol
Disposal of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine must be treated as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash. [6]
Waste Collection & Containment
The foundation of proper disposal is meticulous collection and containment at the point of generation.
-
Identify & Segregate: Keep amine waste separate from other chemical waste streams to prevent dangerous reactions, particularly with acids and oxidizers.[7]
-
Select Appropriate Container:
-
Properly Label the Waste Container:
-
Immediately affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "Waste 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine".[6]
-
Include the date the waste was first added and identify any other components if it is a mixed waste stream.
-
-
Storage of Waste Container:
Spill Management and Decontamination
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate. Eliminate all ignition sources.[5]
-
Don PPE: Wear the full PPE ensemble as detailed in Section 2.1.
-
Contain & Absorb: Cover the spill with a suitable absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels for large spills.
-
Collect Absorbed Material: Carefully sweep or scoop the contaminated absorbent into your designated hazardous waste container.
-
Decontaminate the Area:
-
Dispose of Contaminated Materials: Place all contaminated absorbents, wipes, and disposable PPE into the hazardous waste container, seal, and label it appropriately.
Final Disposal Pathway
The ultimate disposal must be handled by professionals in accordance with federal, state, and local regulations.[12]
-
Engage Professional Services: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[13] The disposal company must be registered with the EPA and have a valid EPA ID number.[13]
-
Method of Destruction: The most common and accepted disposal method for this type of waste is controlled incineration at a licensed chemical destruction plant.[4][14]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine waste.
Caption: Disposal workflow for 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.
References
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DTU Research Database. The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. Technical University of Denmark. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
